molecular formula C10H7BrFNO B1528383 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole CAS No. 1245651-29-9

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Cat. No.: B1528383
CAS No.: 1245651-29-9
M. Wt: 256.07 g/mol
InChI Key: LARJNQWIWHUHNB-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (CAS 1245651-29-9) is a versatile chemical building block of significant interest in pharmaceutical research and medicinal chemistry. This compound, with the molecular formula C10H7BrFNO and a molecular weight of 256.07, features both an oxazole heterocycle and a reactive benzyl bromomethyl group . The oxazole ring is a privileged scaffold in drug discovery, known for its ability to confer a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . The presence of the bromomethyl group on the fluorophenyl ring makes this molecule a particularly valuable intermediate for further synthetic elaboration. It readily undergoes nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries by introducing various nitrogen-, oxygen-, and sulfur-based nucleophiles. This enables the exploration of structure-activity relationships (SAR) in the development of new therapeutic candidates . The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a common feature in modern drug design. As such, this reagent is primarily employed in the synthesis of more complex, target-oriented molecules, especially within the oxazole class, for use in high-throughput screening and hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions, as it is classified with hazard statements . It is typically supplied as a powder and should be stored at 4°C .

Properties

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-6-8-2-1-7(5-9(8)12)10-13-3-4-14-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARJNQWIWHUHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245651-29-9
Record name 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole
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Foundational & Exploratory

Molecular structure and reactivity of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Executive Summary

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole represents a specialized class of heterocycle-fused benzylic electrophiles.[1] In modern drug discovery, particularly within Fragment-Based Drug Design (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker synthesis, this molecule serves as a critical "warhead" and scaffold.[1]

Its value lies in the synergistic combination of three structural motifs:

  • The Oxazole Ring: A bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities (acceptor N3).[1]

  • The 3-Fluoro Substituent: An ortho-halogen that modulates the pKa of the phenyl ring, blocks metabolic hydroxylation, and electronically activates the benzylic position.[1]

  • The Bromomethyl Group: A highly reactive electrophile tailored for

    
     derivatization, allowing rapid coupling with amines, thiols, and alkoxides.[1]
    

This guide provides a rigorous analysis of its synthesis, reactivity profile, and handling protocols, designed for researchers requiring high-fidelity chemical tools.[1]

Molecular Architecture & Electronic Properties[1]

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing oxazole and the fluorine atom.[1]

FeatureElectronic EffectImpact on Reactivity
Oxazole Ring (C2-linked) Electron-withdrawing (

-deficient)
Deactivates the phenyl ring towards electrophilic aromatic substitution; enhances acidity of benzylic protons.
3-Fluoro Group Inductive withdrawal (-I), Resonance donation (+R)Net electron withdrawal at the benzylic carbon.[1] Increases electrophilicity, accelerating nucleophilic attack (

).[1]
Bromomethyl Group Leaving group ability (

)
High reactivity.[1] The C-Br bond is polarized by the adjacent 3-F, making the carbon highly susceptible to nucleophiles.[1]

Structural Insight: The ortho-fluorine induces a dipole that does not significantly sterically hinder the benzylic carbon but does destabilize any potential carbocation intermediate.[1] Consequently, reactions proceed almost exclusively via


 mechanisms , avoiding the racemization or rearrangement issues common with 

pathways in non-fluorinated analogs.[1]

Synthetic Pathways

The synthesis is best approached via a convergent strategy: constructing the aryl-oxazole core first, followed by late-stage functionalization (radical bromination).[1] This avoids handling the unstable benzylic bromide through harsh cyclization conditions.[1]

Protocol 1: Construction of the Core (2-(3-Fluoro-4-methylphenyl)oxazole)

Rationale: The Van Leusen reaction is selected for its atom economy and tolerance of the methyl group.[1]

  • Reagents: 3-Fluoro-4-methylbenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Methanol (MeOH).[1][2]

  • Conditions: Reflux, 4–6 hours.[1]

  • Mechanism: Base-mediated condensation of TosMIC with the aldehyde followed by cyclization and elimination of p-toluenesulfinic acid.[1]

Protocol 2: Radical Bromination (The "Warhead" Installation)

Rationale: Wohl-Ziegler bromination is the industry standard.[1] However, standard


 is replaced here with Trifluorotoluene  or Acetonitrile  for greener, safer processing without sacrificing yield.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-(3-fluoro-4-methylphenyl)oxazole (1.0 equiv).

  • Solvent: Dissolve in anhydrous Trifluorotoluene (

    
    ) (0.2 M concentration). Note: 
    
    
    
    has a higher boiling point than
    
    
    , promoting faster kinetics.[1]
  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

  • Reaction: Heat to reflux (

    
    ) under Nitrogen (
    
    
    
    ).[1] Monitor via TLC/LCMS.[1]
    • Critical Checkpoint: The reaction is complete when the succinimide floats to the surface.[1] Stop immediately to prevent over-bromination (dibromo species).[1]

  • Workup: Cool to

    
    , filter off succinimide. Concentrate filtrate.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Note: Benzylic bromides degrade on silica; use neutralized silica (1%

    
    ) or run fast.[1]
    

Visualization: Synthesis & Reactivity Workflows

G Start 3-Fluoro-4-methylbenzaldehyde Core 2-(3-Fluoro-4-methylphenyl)oxazole Start->Core Step1 TosMIC, K2CO3 MeOH, Reflux (Van Leusen) Product 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (The Target) Core->Product Step2 NBS, AIBN PhCF3, Reflux (Wohl-Ziegler)

Figure 1: Synthetic route from commercial aldehyde precursor to the brominated target via Van Leusen cyclization and radical bromination.[1]

Reactivity Center 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (Electrophile) Amine Primary/Secondary Amines (HNR2) Center->Amine SN2 Attack Thiol Thiols / Cysteines (R-SH) Center->Thiol Rapid SN2 Alkoxide Phenols / Alcohols (Ar-OH / R-OH) Center->Alkoxide Williamson Ether Prod_Amine Benzylic Amines (Kinase Inhibitor Scaffolds) Amine->Prod_Amine K2CO3, DMF Prod_Thiol Thioethers (Peptide Conjugation) Thiol->Prod_Thiol DIPEA, DCM Prod_Ether Benzylic Ethers (Solubility Modulators) Alkoxide->Prod_Ether NaH, THF

Figure 2: Reactivity profile demonstrating the versatility of the bromomethyl "warhead" in generating diverse medicinal chemistry libraries.[1]

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The primary utility of this molecule is as a linker module .[1] The 3-fluoro group enhances the rate of


 reactions compared to the non-fluorinated analog due to the inductive withdrawal lowering the LUMO energy of the C-Br bond.[1]
  • Amination: Reacts with secondary amines (e.g., piperazines, morpholines) in DMF/DIPEA at room temperature.[1] High yields (>85%) are typical.[1]

  • Thiol Conjugation: Extremely rapid reaction with cysteine residues or synthetic thiols.[1] Useful for covalent tethering in chemical biology.[1]

Stability Concerns
  • Hydrolysis: The benzylic bromide is sensitive to moisture.[1] Prolonged exposure to water/alcohols can lead to the formation of the benzyl alcohol (2-(4-(hydroxymethyl)-3-fluorophenyl)oxazole).[1]

  • Storage: Store under Argon at -20°C. Desiccate before use.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent).[1]

    • Protocol: All weighing and transfers must occur inside a functioning fume hood.[1]

    • Decontamination:[1] Quench glassware and spills with a solution of dilute ammonia or sodium thiosulfate to destroy the alkylating potential before removal from the hood.[1]

  • Skin Irritant: Highly corrosive.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][3] "Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems." BenchChem Technical Guides. 3[1][4][5]

  • Mizuta, S., et al. (2024).[1][4] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide." RSC Advances. 4[1][4][5]

  • ResearchGate. (2004).[1] "4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit."[1][5] ChemInform. 5[1][4][5][6]

  • Tran, P., et al. (2025).[1][7] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor."[1][7] European Journal of Medicinal Chemistry. 7[1][4][5]

Sources

Technical Guide: Chemical Stability and Handling of Fluorinated Oxazole Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated oxazole benzyl bromides represent a high-value but thermodynamically fragile class of intermediates often employed in the synthesis of kinase inhibitors and GPCR modulators. Their utility lies in the bioisosteric properties of the oxazole ring and the metabolic blocking capability of the fluorine substituent. However, the juxtaposition of a nucleophilic oxazole nitrogen and a highly electrophilic fluorinated benzyl bromide moiety creates an intrinsic "self-destruct" mechanism. This guide details the physicochemical basis of this instability, provides a self-validating synthesis protocol, and outlines rigorous handling standards to prevent degradation.

Structural Dynamics & Reactivity Profile

The instability of this chemical class arises from three competing electronic vectors that must be balanced during synthesis and storage.

The "Push-Pull" Destabilization
  • The Leaving Group: The benzylic bromide is inherently reactive. The C-Br bond is weak, making the benzylic carbon highly susceptible to nucleophilic attack (

    
    ) or ionization (
    
    
    
    ).
  • The Fluorine Effect: Fluorine is highly electronegative.[1][2] When substituted on the benzyl ring (particularly ortho or para), it exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic attack by moisture (hydrolysis) or other nucleophiles.

  • The Internal Nucleophile: The oxazole ring contains a pyridine-like nitrogen (N3) with a lone pair. While oxazoles are generally weak bases (

    
    ), the high electrophilicity of the fluorinated benzyl bromide allows for intermolecular self-alkylation  (dimerization/polymerization).
    
Degradation Pathways

The two primary failure modes are Hydrolysis (reaction with environmental moisture) and Autocatalytic Quaternization (reaction with itself).

DegradationPathways Start Fluorinated Oxazole Benzyl Bromide Alcohol Benzyl Alcohol (Hydrolysis Product) Start->Alcohol SN2 Attack Dimer Oxazolium Salt (Dimer/Oligomer) Start->Dimer Intermolecular N-Alkylation Start->Dimer Conc. > 0.1M HBr HBr (Acid) Start->HBr Byproduct Moisture H2O (Trace) Moisture->Alcohol RingOpen Ring Opening (Acid Catalyzed) Alcohol->RingOpen Catalytic Cycle HBr->RingOpen Protonation of O1

Figure 1: Competing degradation pathways. Note that HBr generated from hydrolysis can further catalyze the ring-opening of the oxazole moiety.

Experimental Protocol: Synthesis & Purification

To successfully isolate these compounds, one must suppress the radical side-reactions and exclude moisture entirely. The following protocol utilizes a modified Wohl-Ziegler Bromination optimized for labile heterocycles.

Reagents & Setup
  • Substrate: Methyl-substituted fluorinated phenyl-oxazole.[3]

  • Brominating Agent: N-Bromosuccinimide (NBS), recrystallized from water and dried in vacuo over

    
     for 24h.
    
  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (PhCF3). Note: PhCF3 is greener and has a higher boiling point, often preferred for stubborn substrates.
    
Step-by-Step Methodology
  • Deoxygenation: Dissolve the precursor (1.0 eq) in anhydrous solvent (0.1 M concentration). Sparge with Argon for 20 minutes. Oxygen acts as a radical trap and must be removed.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) under a positive stream of Argon.

  • Initiation: Heat the mixture to reflux.

    • Critical Checkpoint: The reaction should turn orange/brown initially and then fade to pale yellow as succinimide precipitates. If the color remains dark red, free bromine (

      
      ) is accumulating; add a radical scavenger or lower the temperature.
      
  • Monitoring: Monitor by 1H NMR , not TLC. TLC silica is acidic and can degrade the product on the plate, giving false "decomposition" readings. Look for the shift from

    
     (~2.4 ppm) to 
    
    
    
    (~4.5 ppm).
  • Workup (The "Cold & Fast" Rule):

    • Cool reaction to 0°C immediately upon completion.

    • Filter off succinimide precipitate using a sintered glass funnel (Argon blanket).

    • Concentrate filtrate in vacuo at <30°C . Do not heat the water bath.

  • Purification: If purification is necessary, avoid silica gel. Use Neutral Alumina or rapid filtration through a pad of Celite. Recrystallization from dry Hexane/Et2O is preferred over chromatography.

SynthesisWorkflow Step1 1. Precursor Dissolution (Anhydrous PhCF3) Step2 2. Argon Sparging (20 mins) Step1->Step2 Step3 3. Addition of NBS/AIBN Step2->Step3 Step4 4. Reflux (60-80°C) Monitor via NMR Step3->Step4 Step5 5. Rapid Cooling (0°C) Filter Succinimide Step4->Step5 Conversion >95% Step6 6. Solvent Removal (<30°C, Vacuum) Step5->Step6 Storage Storage: -20°C Under Argon Step6->Storage

Figure 2: Optimized synthesis workflow emphasizing temperature control and inert atmosphere.

Stability Data & Storage Metrics

The following data summarizes the stability profile of a representative 4-(bromomethyl)-2-(4-fluorophenyl)oxazole under various conditions.

Table 1: Comparative Half-Life ( ) Analysis
ConditionTemperatureSolvent/MediumEstimated

Primary Degradant
Ambient Air 25°CSolid State12 - 24 HoursHydrolysis (Alcohol)
Inert (Ar) 25°CSolid State3 - 5 DaysDimerization (Salt)
Solution 25°C

(Non-acidic)
~6 HoursDimerization
Solution 25°CDMSO-

< 1 Hour

(DMSO attack)
Cryogenic -20°CSolid (Ar sealed)> 6 MonthsNone

Key Insight: Never store these compounds in DMSO or Methanol for extended periods, even for analysis. The nucleophilic nature of DMSO accelerates decomposition.

Analytical Assessment

NMR Validation
  • Solvent: Use

    
     treated with anhydrous 
    
    
    
    to neutralize trace acid.
  • Artifacts: A broad singlet near 4.6-4.8 ppm usually indicates the benzyl alcohol (hydrolysis). Two sets of signals often indicate the formation of the oxazolium dimer.

HPLC Conditions
  • Column: C18 (Base-deactivated).

  • Mobile Phase: Acetonitrile / Water (0.1% Ammonium Acetate). Avoid TFA , as the acidity promotes ring opening on the column.

  • Run Time: Keep short (<10 min) to minimize on-column hydrolysis.

References

  • Samimi, H. A., & Dadvar, F. (2015).[4] N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H Ketoaziridines into Oxazoles.[4] Synthesis, 47, 1899-1904.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Oxazole Synthesis and Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Rh(III)-Catalyzed olefination to build diverse oxazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation of Azoles. Retrieved from [Link]

Sources

Electronic Effects of Fluorine Substitution on Phenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl oxazole scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and electron-transport materials in OLEDs. The strategic incorporation of fluorine into the phenyl ring of these derivatives is not merely a steric modification; it is a profound electronic perturbation that alters the dipole moment, pKa, lipophilicity (LogP), and metabolic stability of the molecule.

This guide provides a deep technical analysis of how fluorine substitution—specifically at the ortho, meta, and para positions of the phenyl ring—modulates the physicochemical and biological properties of phenyl oxazoles. It bridges the gap between theoretical physical organic chemistry and practical synthetic application.

Theoretical Framework: Electronic & Conformational Perturbations[1]

The "Push-Pull" Dynamic: Inductive vs. Resonance Effects

Fluorine is the most electronegative element (Pauling scale 3.98), yet it possesses lone pairs capable of


-donation. In the context of a phenyl oxazole, these opposing forces create a unique electronic environment.
  • Inductive Withdrawal (-I): The dominant effect. Fluorine pulls electron density through the

    
    -framework.
    
    • Impact: Lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the oxazole ring less susceptible to oxidative metabolism but also reducing the basicity of the oxazole nitrogen.

  • Resonance Donation (+R): Fluorine can donate electron density into the

    
    -system, particularly at para positions.
    
    • Impact: While weaker than the -I effect, +R can stabilize cationic intermediates during electrophilic aromatic substitution or metabolic oxidation.

Conformational Locking: The Ortho-Effect

The most critical structural consequence of fluorine substitution is observed at the ortho position of the phenyl ring. Unlike hydrogen, the fluorine atom creates a significant dipole.[1]

  • Dipole-Dipole Repulsion: In 2-phenyl oxazoles, an ortho-fluorine atom will repel the oxazole oxygen (and to a lesser extent, the nitrogen) due to lone-pair repulsion.

  • Conformational Restriction: This forces the molecule into a specific twisted or planar conformation (depending on the specific isomer), reducing the entropic penalty of binding to a protein target. This "pre-organization" often results in higher binding affinity (

    
    ).
    
Visualization of Electronic Cascades

ElectronicEffects F_Sub Fluorine Substitution (Phenyl Ring) Inductive Inductive Effect (-I) (Sigma bond withdrawal) F_Sub->Inductive Resonance Resonance Effect (+R) (Pi bond donation) F_Sub->Resonance Dipole Dipole Interactions (Ortho-F repulsion) F_Sub->Dipole pKa Lowered pKa (Reduced Basicity) Inductive->pKa Dominant Metab Metabolic Stability (Blocked P450 Sites) Inductive->Metab Conf Conformational Lock (Bioactive Pose) Dipole->Conf

Figure 1: Mechanistic cascade of fluorine substitution on phenyl oxazole properties.

Physicochemical Modulation[3]

pKa and Basicity Shifts

The oxazole nitrogen is weakly basic (


 for unsubstituted oxazole). Phenyl substitution increases this basicity via conjugation. However, fluorination of the phenyl ring reverses this trend.

Table 1: Impact of Fluorine Position on Electronic Properties

SubstitutionHammett Constant (

)
Electronic Effect on Oxazole RingPredicted pKa ShiftMetabolic Consequence
None (H) 0.00BaselineBaselineVulnerable to hydroxylation
Para-F 0.06Weak WithdrawalSlight Decrease (-0.2 units)Blocks para-hydroxylation (Major)
Meta-F 0.34Strong WithdrawalModerate Decrease (-0.5 units)Deactivates ring toward oxidation
Ortho-F N/A (Steric)Dipole RepulsionVariable (Conformation dependent)Steric block of P450 approach
Lipophilicity and Permeability

Fluorine is often called a "polar hydrophobe." Replacing hydrogen with fluorine typically increases


 (lipophilicity) due to the low polarizability of the C-F bond, despite its polarity.
  • Rule of Thumb: Monofluorination increases

    
     by approximately 0.25 – 0.5 units .
    
  • Biological Implication: This enhances membrane permeability (passive diffusion) but may increase susceptibility to efflux transporters if not balanced by polar groups.

Synthetic Methodologies

To access these derivatives, robust synthetic protocols are required. The electron-withdrawing nature of fluorine can deactivate precursors, requiring modified conditions.

The Robinson-Gabriel Cyclization (Gold Standard)

This is the most reliable method for generating 2,5-disubstituted oxazoles. It involves the cyclodehydration of


-acylamino ketones.[2][3]

Mechanism Note: Fluorine on the phenyl ring of the acyl group makes the carbonyl carbon more electrophilic, generally accelerating the initial nucleophilic attack but potentially destabilizing the oxazolium intermediate.

Transition-Metal Catalyzed C-H Activation (Modern Approach)

Direct arylation of oxazoles using fluorinated aryl halides allows for late-stage functionalization.

  • Catalyst: Pd(OAc)

    
     or CuI.
    
  • Regioselectivity: C-H acidity of the oxazole (C2 > C5 > C4) dictates the position of arylation.

Synthetic Workflow Diagram

Synthesis Start Fluorinated Benzoic Acid (Starting Material) Step1 Step 1: Amidation (with alpha-amino ketone) Start->Step1 Coupling Reagent (HATU/DIPEA) Inter Intermediate: alpha-Acylamino Ketone Step1->Inter Step2 Step 2: Cyclodehydration (Robinson-Gabriel) Inter->Step2 Burgess Reagent or POCl3 Product Fluorinated Phenyl Oxazole Step2->Product -H2O

Figure 2: Robinson-Gabriel synthesis pathway for fluorinated phenyl oxazoles.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole via Robinson-Gabriel

Objective: Synthesize a para-fluorinated derivative to block metabolic degradation.

Reagents:

  • 4-Fluorobenzoic acid (1.0 eq)

  • 2-Amino-1-phenylethanone hydrochloride (1.0 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq) in DMF (Amidation)

  • Burgess Reagent (1.5 eq) in THF (Cyclization)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 4-fluorobenzoic acid (5 mmol) in anhydrous DMF (10 mL).

    • Add DIPEA (15 mmol) and HATU (6 mmol). Stir for 10 min at RT to activate the acid.

    • Add 2-amino-1-phenylethanone hydrochloride (5 mmol).

    • Stir at RT for 4 hours. Monitor by TLC (formation of intermediate amide).

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Cyclodehydration (The Critical Step):

    • Dissolve the crude amide intermediate in anhydrous THF (20 mL).

    • Add Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) (7.5 mmol) in one portion.

    • Critical Control Point: Reflux at 70°C for 2 hours under

      
      . (Note: 
      
      
      
      can be used, but Burgess reagent is milder and tolerates F-substituents better).
    • Cool to RT and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Validation: Verify structure via

      
       NMR (look for oxazole singlet at ~7.5-8.0 ppm) and 
      
      
      
      NMR (singlet around -110 ppm).

Case Study: Metabolic Stability & OLED Applications

Medicinal Chemistry: Blocking P450

In a study of p38 MAP kinase inhibitors containing phenyl oxazoles, unsubstituted phenyl rings were rapidly metabolized (


 min) via para-hydroxylation by CYP3A4.
  • Intervention: Introduction of a single fluorine at the para-position.

  • Result: Half-life extended to >120 min. The C-F bond (116 kcal/mol) is too strong for the CYP450 oxo-ferryl radical to abstract, effectively "metabolic switching" the molecule to a slower clearance pathway.

Materials Science: Electron Transport

Fluorinated phenyl oxazoles are used in OLEDs because the electron-withdrawing fluorine lowers the LUMO energy, facilitating electron injection.

  • Data: 2-(4-fluorophenyl)oxazole derivatives show a 0.2 eV drop in LUMO compared to non-fluorinated analogs, improving device efficiency.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Seminal paper on Burgess Reagent cyclization).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

An In-depth Technical Guide to 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole, a key heterocyclic building block in medicinal chemistry. The guide details its chemical identity, a robust two-step synthetic pathway involving a Van Leusen oxazole synthesis followed by benzylic bromination, and its critical role as a reactive intermediate. Emphasis is placed on the practical application of this compound in the synthesis of advanced kinase inhibitors, underscoring its significance for researchers and professionals in drug development. This document serves as a practical resource, offering detailed protocols, characterization insights, and safety considerations.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The stability of the oxazole ring, coupled with its capacity for diverse substitutions at the C2, C4, and C5 positions, allows for the fine-tuning of steric and electronic properties, making it an ideal component in the design of targeted therapeutics.

The subject of this guide, 2-(4-(bromomethyl)-3-fluorophenyl)oxazole, is a bifunctional reagent of significant interest. The fluorinated phenyl-oxazole core provides a stable and specific scaffold for interaction with biological targets, while the highly reactive bromomethyl group serves as a chemical handle for covalent modification or the introduction of further molecular complexity. This combination of features makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors, a major class of anticancer drugs.[2]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole is essential for its effective use in synthesis and for ensuring safe handling.

Chemical Identifiers
IdentifierValue
CAS Number 1245651-29-9
IUPAC Name 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
Canonical SMILES C1=CC(=C(C=C1CBr)F)C2=NC=CO2

Table 1: Key Chemical Identifiers for 2-(4-(bromomethyl)-3-fluorophenyl)oxazole.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, related structures suggest it is a solid at room temperature with solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Due to the reactive nature of the bromomethyl group, it should be stored in a cool, dry place, protected from moisture and light to prevent degradation.

Synthetic Strategy and Experimental Protocols

The synthesis of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole is most effectively achieved through a two-step sequence. This strategy involves the initial construction of the fluorinated phenyl-oxazole core, followed by the introduction of the reactive bromomethyl group.

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Benzylic Bromination A 3-Fluoro-4-methylbenzaldehyde C 2-(3-Fluoro-4-methylphenyl)oxazole A->C K₂CO₃, MeOH, Reflux B TosMIC (p-Toluenesulfonylmethyl isocyanide) B->C D 2-(3-Fluoro-4-methylphenyl)oxazole F 2-(4-(Bromomethyl)-3- fluorophenyl)oxazole D->F AIBN, CCl₄, Reflux E NBS (N-Bromosuccinimide) E->F

General two-step synthetic workflow for 2-(4-(bromomethyl)-3-fluorophenyl)oxazole.
Step 1: Synthesis of 2-(3-Fluoro-4-methylphenyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely used method for the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction proceeds under basic conditions and is known for its reliability and broad substrate scope.

Causality of Experimental Choices:

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a mild and effective base for the deprotonation of TosMIC, initiating the reaction. Methanol (MeOH) is a suitable polar protic solvent that facilitates the reaction and is easily removed.

  • Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the synthesis to completion in a reasonable timeframe.

Detailed Protocol:

  • To a stirred solution of 3-fluoro-4-methylbenzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-fluoro-4-methylphenyl)oxazole.

Step 2: Synthesis of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole via Benzylic Bromination

The benzylic methyl group of the intermediate is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, often referred to as the Wohl-Ziegler reaction, is a standard method for introducing a bromine atom at the position adjacent to an aromatic ring.[3][4]

Causality of Experimental Choices:

  • Brominating Agent and Initiator: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. Azobisisobutyronitrile (AIBN) is a common thermal radical initiator that decomposes upon heating to generate radicals that initiate the chain reaction.[3]

  • Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations due to its inertness. However, due to its toxicity, alternative solvents like dichloromethane can also be considered.[5]

Detailed Protocol:

  • To a solution of 2-(3-fluoro-4-methylphenyl)oxazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction can be initiated by a UV lamp if necessary.

  • After completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product, 2-(4-(bromomethyl)-3-fluorophenyl)oxazole, can be purified by recrystallization or column chromatography.

Characterization and Quality Control

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compounds. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxazole ring protons, and a singlet for the benzylic methylene protons (-CH₂Br) typically in the range of 4.5-5.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.

    • ¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its molecular formula, C₁₀H₇BrFNO.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds present in the molecule.

Applications in Drug Discovery: A Versatile Kinase Inhibitor Building Block

The primary utility of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

The bromomethyl group is a potent electrophile that readily reacts with a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the facile attachment of the 2-(3-fluorophenyl)oxazole scaffold to other parts of a target molecule.

Application_Workflow A 2-(4-(Bromomethyl)-3- fluorophenyl)oxazole C Advanced Kinase Inhibitor Candidate A->C Nucleophilic Substitution B Nucleophilic Core (e.g., amine-containing heterocycle) B->C

Role of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole in kinase inhibitor synthesis.

For instance, in the synthesis of certain kinase inhibitors, the nitrogen atom of a heterocyclic core (such as an azaindole) can act as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond.[2] This reaction connects the two key fragments of the final drug candidate. The 2-(3-fluorophenyl)oxazole moiety itself is designed to fit into a specific binding pocket of the target kinase, while the rest of the molecule provides additional interactions to enhance potency and selectivity.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 2-(4-(bromomethyl)-3-fluorophenyl)oxazole and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • Toxicity: Bromomethyl-containing compounds are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(4-(bromomethyl)-3-fluorophenyl)oxazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, though requiring careful execution, is based on well-established and reliable chemical transformations. The presence of the reactive bromomethyl group, combined with the stable and biologically relevant fluorinated phenyl-oxazole core, makes it an ideal starting material for the construction of complex molecular architectures, most notably in the field of kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this important chemical intermediate.

References

  • Qi, J., et al. (2014). AZaindole compounds, their preparation and use. U.S. Patent 8,912,330 B2. Filed Dec. 11, 2009, and issued Dec. 16, 2014.
  • Process for the synthesis of trisubstituted oxazoles. U.S.
  • Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PMC. [Link]

  • tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][4]triazolo[4,3-a][2][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Preprints.org. [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. ResearchGate. [Link]

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office. [Link]

  • COMPOUNDS AND METHODS USEFUL FOR TRE
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • Oxazole derivatives for use in the treatment of cancer.
  • 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole. PubChem. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ene reactions of pre-aromatic heterocycles. ScienceDirect. [Link]

  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. EPO. [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

Sources

A Comprehensive Technical Guide to 4-Bromomethyl-3-fluorophenyl Oxazole Intermediates: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-bromomethyl-3-fluorophenyl oxazole intermediates, a class of chemical building blocks with significant potential in modern medicinal chemistry. We will dissect their synthesis, explore their chemical reactivity, and contextualize their application within drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds.

Part 1: The Strategic Imperative of Fluorinated Oxazoles in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The oxazole nucleus can engage with biological targets through various non-covalent interactions, making it a versatile platform for drug design.[1][3]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4] Fluorine atoms can profoundly enhance a molecule's pharmacological profile by:

  • Improving Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

  • Enhancing Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.

  • Modulating Physicochemical Properties: Fluorination can alter a compound's lipophilicity and pKa, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The combination of a fluorinated phenyl ring and a reactive oxazole core, specifically functionalized with a bromomethyl group, creates a highly versatile and powerful intermediate. The 4-bromomethyl-3-fluorophenyl oxazole scaffold provides a stable, fluorinated aromatic core for target recognition and a reactive "handle" (the bromomethyl group) for the facile introduction of diverse chemical functionalities, enabling the rapid exploration of chemical space and the optimization of lead compounds.

Part 2: Synthesis of the Core Intermediate: A Proposed Pathway

A direct, one-pot synthesis for 4-bromomethyl-3-fluorophenyl oxazole is not commonly reported. Therefore, a robust, multi-step approach is required, leveraging established organic chemistry transformations. The following pathway is designed for efficiency and adaptability in a research setting.

Overall Synthetic Workflow

The proposed synthesis involves three key stages: the formation of a substituted benzaldehyde, the construction of the oxazole ring, and the final functionalization to install the reactive bromomethyl group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxazole Ring Formation cluster_2 Stage 3: Benzylic Bromination A 4-Bromo-2-fluoro-1-methylbenzene C 4-Methyl-3-fluorobenzaldehyde A->C Formylation (e.g., Vilsmeier-Haack or lithiation/DMF) B 4-Formyl-2-fluorophenylboronic acid or similar organometallic E 2-(4-Methyl-3-fluorophenyl)oxazole C->E Van Leusen Reaction K2CO3, MeOH, reflux D Tosylmethyl isocyanide (TosMIC) G Target Intermediate: 4-(Bromomethyl)-2-(3-fluorophenyl)oxazole E->G Radical Bromination CCl4, reflux F N-Bromosuccinimide (NBS) AIBN (initiator) G cluster_0 Nucleophilic Substitution (S_N2) cluster_1 Resulting Structures Core 4-(Bromomethyl)-2- (3-fluorophenyl)oxazole Nu_ROH Alcohol (R-OH) / Base Core->Nu_ROH Nu_RSH Thiol (R-SH) / Base Core->Nu_RSH Nu_R2NH Amine (R₂NH) Core->Nu_R2NH Nu_N3 Azide (NaN₃) Core->Nu_N3 Prod_Ether Ether Linkage (-CH₂-O-R) Nu_ROH->Prod_Ether Williamson Ether Synthesis Prod_Thioether Thioether Linkage (-CH₂-S-R) Nu_RSH->Prod_Thioether Thioether Formation Prod_Amine Amine Linkage (-CH₂-NR₂) Nu_R2NH->Prod_Amine N-Alkylation Prod_Azide Azide Intermediate (-CH₂-N₃) Nu_N3->Prod_Azide Further functionalization (e.g., Click Chemistry)

Sources

Safety data sheet (SDS) and handling of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is a heterocyclic compound with significant potential as a versatile and reactive intermediate in synthetic organic chemistry and drug discovery. The presence of a reactive bromomethyl group, a fluorinated phenyl ring, and an oxazole core makes it a valuable building block for synthesizing more complex molecules with potential biological activity.[1][2] Oxazole derivatives, in particular, are of great interest in medicinal chemistry for their broad spectrum of pharmacological properties.[1][3] However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, grounded in established safety principles for related chemical classes.

Hazard Identification and Physicochemical Properties

Physicochemical Data

PropertyValueReference
CAS Number 1245651-29-9[4][5]
Molecular Formula C10H7BrFNO[4][5]
Molecular Weight 256.07 g/mol [5]
Appearance Solid (presumed)N/A

GHS Hazard Classification (Presumed)

Based on available supplier information, 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is classified with the following hazards:[6]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.

Hazard Statement Analysis:

The hazard statements indicate that this compound is corrosive and can cause significant damage upon contact with skin and eyes. Ingestion is also harmful. The bromomethyl functional group is a known lachrymator and alkylating agent, which contributes to its corrosive nature.[7] Halogenated organic compounds can also pose health risks upon exposure.[8]

Safe Handling and Storage Protocols

Given the corrosive and reactive nature of this compound, strict adherence to the following protocols is mandatory to ensure personnel safety and experimental integrity.

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[9] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin exposure.[9] Gloves must be inspected for any signs of degradation or perforation before use and disposed of properly after handling the compound. A flame-resistant lab coat and full-length pants are required.

  • Respiratory Protection: All handling of solid or solutions of this compound must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

2.2. Engineering Controls

  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[11]

2.3. Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere handling_dissolve->handling_reaction cleanup_quench Quench Reaction and Contaminated Glassware handling_reaction->cleanup_quench cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for the safe handling of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.

2.4. Storage Requirements

Proper storage is crucial to maintain the stability and purity of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole and to prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.[9]

  • Atmosphere: Bromomethyl compounds can be sensitive to light, air, and moisture.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]

  • Temperature: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9] Refrigeration or storage in a freezer may be appropriate.[13]

  • Incompatible Materials: Avoid storage near strong oxidizing agents.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention. Wash clothing before reuse.[9]

  • Inhalation: Remove the victim from the exposure area to fresh air immediately.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.2. Spill Response

A spill of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole should be treated as a hazardous event.

Spill Response Workflow

spill_evacuate Evacuate Immediate Area and Alert Others spill_ppe Don Appropriate PPE (including respirator) spill_evacuate->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Carefully Collect Absorbed Material into a Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste as Hazardous Material spill_decontaminate->spill_dispose

Caption: Step-by-step procedure for responding to a spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[9] For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.

  • Collection: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), followed by a final rinse with water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

All waste containing 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional and governmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Conclusion

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is a valuable research chemical that demands respect and careful handling. By understanding its potential hazards and diligently following the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of wearing appropriate PPE, using engineering controls, and being prepared for emergencies are paramount when working with this and other reactive chemical intermediates.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Handling and Safety of Bromomethyl Compounds. Benchchem.
  • American Elements. 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole.
  • Cole-Parmer. (2004). Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine, 95%, (98% EE).
  • ResearchGate. (2025).
  • ChemicalBook. (2022). 2-(4-(BROMOMETHYL)-3-FLUOROPHENYL)OXAZOLE | 1245651-29-9.
  • Fluorochem. (2024).
  • Fisher Scientific. (2010).
  • Combi-Blocks. (2023). QV-0088 p.
  • Sigma-Aldrich. (2025).
  • PubChemLite. 2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid.
  • CymitQuimica. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole.
  • MATERIAL SAFETY D
  • Fisher Scientific.
  • National Center for Biotechnology Information. (1998). 2,2-Bis(bromomethyl)propane-1,3-diol. In Some Industrial Chemicals.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Adhikary, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC.
  • Fluorochem. (2024).
  • BLDpharm. 1245651-29-9|2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.
  • European Food Safety Authority. (2021). Risks to human and animal health from the presence of bromide in food and feed. PMC.
  • Fisher Scientific. (2025).
  • BLDpharm. 1146699-64-0|3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.
  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • The Royal Society of Chemistry.
  • Elsevier. (2021).
  • Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole.
  • PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Fluorochem. 3-(4-Bromophenyl)-isoxazole (CAS 13484-04-3).
  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • PubMed. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6.
  • Organic Chemistry Frontiers (RSC Publishing).

Sources

Methodological & Application

Application Note: Protocols for Nucleophilic Substitution using 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The synthesis of novel molecular entities with high therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the oxazole nucleus, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The reagent 2-(4-(bromomethyl)-3-fluorophenyl)oxazole emerges as a highly valuable and versatile building block for the construction of complex molecular architectures.

This molecule incorporates three key structural features that make it exceptionally useful for lead optimization and library synthesis:

  • The Oxazole Core: A stable, five-membered aromatic heterocycle recognized as a bioisostere for other groups like thiazoles and imidazoles, often contributing to favorable pharmacokinetic profiles.[4][5]

  • The Benzylic Bromide: A highly reactive functional group that serves as an excellent electrophile for nucleophilic substitution reactions. The benzylic position is activated, facilitating rapid displacement of the bromide leaving group via an SN2 mechanism.[6]

  • The 3-Fluoro Substituent: The presence of a fluorine atom ortho to the reactive bromomethyl group significantly modulates the electronic properties of the scaffold. As a strongly electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which increases the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack.[7][8][9]

This application note provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the nucleophilic substitution of 2-(4-(bromomethyl)-3-fluorophenyl)oxazole with a range of common nucleophiles. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental choice.

Physicochemical Properties & Safety Information

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyValueSource
Chemical Name 2-(4-(bromomethyl)-3-fluorophenyl)oxazole-
CAS Number 1245651-29-9[10][11]
Molecular Formula C₁₀H₇BrFNO[10]
Molecular Weight 256.07 g/mol -
Appearance Typically an off-white to pale yellow solidGeneral Observation

Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for benzylic bromides and halogenated aromatic compounds apply:

  • Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Reaction Mechanism and Strategic Considerations

The primary reaction pathway for this reagent with most nucleophiles is a bimolecular nucleophilic substitution (SN2). Understanding the mechanism and the factors that influence it is critical for experimental success.

The SN2 Mechanism

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[6] This process involves a five-coordinate transition state. The primary nature of the benzylic halide strongly favors this pathway over an SN1 mechanism, which would proceed through a less favorable primary carbocation.

Caption: General SN2 mechanism for nucleophilic substitution.

Key Experimental Parameters
  • Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles (e.g., thiophenolates, secondary amines) will react more rapidly than weaker ones (e.g., alcohols, carboxylates). For weakly acidic nucleophiles like phenols or thiols, a base is required to generate the more potent conjugate base (phenoxide or thiophenolate).

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "naked" and highly reactive, thus accelerating the reaction rate.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as an acid scavenger for the HBr generated when using neutral nucleophiles like amines. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic yet have low solubility, which can facilitate workup. For stronger acids or more sensitive substrates, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Temperature: Most reactions proceed efficiently at room temperature (20-25 °C). However, for less reactive nucleophiles, gentle heating (40-60 °C) may be necessary to achieve a reasonable reaction rate. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to avoid decomposition.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization of time, temperature, and stoichiometry may be required for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 4-((2-(4-(morpholinomethyl)-3-fluorophenyl)oxazol-yl))morpholine.

Reagents & MaterialsAmountMoles (mmol)Molar Eq.
2-(4-(bromomethyl)-3-fluorophenyl)oxazole256 mg1.01.0
Morpholine105 mg (105 µL)1.21.2
Potassium Carbonate (K₂CO₃)276 mg2.02.0
Acetonitrile (MeCN)10 mL--

Procedure:

  • To a 25 mL round-bottom flask, add 2-(4-(bromomethyl)-3-fluorophenyl)oxazole (256 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • While stirring, add morpholine (105 µL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Causality Note: Two equivalents of base are used here. The first equivalent neutralizes the HBr byproduct formed during the reaction, while the second ensures the reaction medium remains basic, driving the reaction to completion.

Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

Objective: To synthesize 2-(3-fluoro-4-((4-methoxyphenoxy)methyl)phenyl)oxazole.

Reagents & MaterialsAmountMoles (mmol)Molar Eq.
2-(4-(bromomethyl)-3-fluorophenyl)oxazole256 mg1.01.0
4-Methoxyphenol137 mg1.11.1
Cesium Carbonate (Cs₂CO₃)489 mg1.51.5
Dimethylformamide (DMF)8 mL--

Procedure:

  • In a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (137 mg, 1.1 mmol) in anhydrous DMF (4 mL).

  • Add cesium carbonate (489 mg, 1.5 mmol) and stir the suspension for 15 minutes at room temperature to form the phenoxide.

  • In a separate vial, dissolve 2-(4-(bromomethyl)-3-fluorophenyl)oxazole (256 mg, 1.0 mmol) in anhydrous DMF (4 mL).

  • Add the solution of the benzylic bromide dropwise to the phenoxide suspension.

  • Stir the reaction at 40 °C for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to obtain the desired ether.

Causality Note: Cesium carbonate is used as it is a stronger base than K₂CO₃ and its greater solubility in DMF helps to fully deprotonate the phenol, which is less acidic than a thiol. Gentle heating is applied to overcome the lower reactivity of the neutral phenoxide compared to other nucleophiles.

Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)

Objective: To synthesize 2-(3-fluoro-4-((phenylthio)methyl)phenyl)oxazole.

Reagents & MaterialsAmountMoles (mmol)Molar Eq.
2-(4-(bromomethyl)-3-fluorophenyl)oxazole256 mg1.01.0
Thiophenol116 mg (105 µL)1.051.05
Potassium Carbonate (K₂CO₃)207 mg1.51.5
Dimethylformamide (DMF)10 mL--

Procedure:

  • To a 25 mL round-bottom flask, add 2-(4-(bromomethyl)-3-fluorophenyl)oxazole (256 mg, 1.0 mmol), thiophenol (105 µL, 1.05 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add anhydrous DMF (10 mL) and stir the mixture vigorously at room temperature.

  • The reaction is typically rapid; monitor by TLC every 30 minutes. The reaction should be complete within 1-3 hours.

  • Pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to isolate the pure thioether.

Causality Note: Thiols are excellent nucleophiles, especially after deprotonation. This reaction is often fast at room temperature. The workup with NaHCO₃ ensures that any unreacted acidic thiophenol is removed as its sodium salt into the aqueous phase.

General Experimental Workflow

The process for utilizing this reagent in nucleophilic substitutions can be generalized into a standard laboratory workflow, ensuring consistency and reproducibility.

Workflow A 1. Reagent Preparation (Weigh Oxazole Reagent, Nucleophile, and Base) B 2. Reaction Setup (Add anhydrous solvent under N₂ if required) A->B C 3. Reaction Execution (Stir at specified temperature) B->C D 4. Monitoring (Check progress by TLC) C->D D->C Reaction Incomplete E 5. Quenching & Workup (Add water/aqueous solution) D->E Reaction Complete F 6. Extraction (Isolate product in an organic solvent) E->F G 7. Drying & Concentration (Dry with Na₂SO₄/MgSO₄, remove solvent) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, LC-MS, HRMS) H->I

Caption: Standard laboratory workflow for nucleophilic substitution.

Summary and Outlook

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is a powerful and versatile electrophile for the synthesis of diverse molecular libraries. Its activated benzylic position allows for efficient SN2 reactions with a wide array of nitrogen, oxygen, and sulfur nucleophiles under generally mild conditions. The protocols outlined in this document provide reliable methods for its application, enabling chemists in drug discovery and materials science to rapidly access novel and functionally complex molecules.

References

  • SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][14]

  • Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link][4]

  • PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link][5]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link][15]

  • PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link][2]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link][7]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link][8]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link][9]

  • American Elements. (n.d.). 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole. Retrieved from [Link][10]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link][6]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

Sources

Application Note: Incorporating 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (CAS: 1245651-29-9) into peptide scaffolds. This reagent functions as a high-value electrophilic building block , primarily used to install the pharmacologically privileged fluorophenyl-oxazole motif via chemoselective alkylation.

Key Applications:

  • Cysteine Modification: Converting cysteine residues into non-canonical "pseudo-phenylalanine" mimics to probe hydrophobic pockets.

  • Covalent Fragment Linking: Attaching the oxazole moiety to peptide backbones to enhance metabolic stability and

    
    -
    
    
    
    stacking interactions.
  • Warhead Installation: Introducing a reactive center (if the bromide is preserved) or using the scaffold as a covalent inhibitor precursor.

Chemical Biology & Mechanism

The Reagent Profile

The molecule consists of three distinct functional zones:

  • The Warhead (Bromomethyl): A benzylic bromide acting as a potent electrophile for

    
     reactions.
    
  • The Electronic Modulator (3-Fluoro): The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This deactivates the aromatic ring against oxidative metabolism (e.g., by P450s) and subtly increases the electrophilicity of the benzylic carbon compared to the non-fluorinated analog.

  • The Recognition Element (Oxazole): A 1,3-oxazole ring that functions as a hydrogen bond acceptor and a bioisostere for amide bonds or carbonyls.

Reaction Mechanism: Chemoselective Thioether Formation

The primary route for incorporation is the chemoselective alkylation of a cysteine thiolate.



Selectivity: At pH 7.5–8.0, cysteine (


) exists in equilibrium with its thiolate form, which is significantly more nucleophilic than lysine amines (

) or serine hydroxyls. This allows for site-specific modification in the presence of other unprotected residues.

Experimental Protocol: Solution-Phase Cysteine Alkylation[1]

This protocol describes the modification of a purified, lyophilized peptide containing a single cysteine residue.

Materials & Reagents
ReagentSpecificationRole
Target Peptide >95% Purity, containing 1 CysSubstrate
Reagent X 2-(4-(Bromomethyl)-3-fluorophenyl)oxazoleElectrophile
Buffer 100 mM

(pH 8.0)
Reaction Medium
Solvent DMF or DMSO (Anhydrous)Co-solvent
Reductant TCEP-HCl (Tris(2-carboxyethyl)phosphine)Disulfide reduction
Quench DTT (Dithiothreitol)Stop reaction
Step-by-Step Workflow
Step 1: Peptide Reduction
  • Rationale: Cysteines often dimerize to form disulfides during storage. TCEP is preferred over DTT for reduction here because TCEP is non-thiol based and will not compete with the peptide for the alkylating agent.

  • Dissolve the peptide in 100 mM

    
     (pH 8.0) to a concentration of 1 mM .[1]
    
  • Add 1.5 equivalents of TCEP (from a 100 mM stock in water).

  • Incubate at RT for 20 minutes under inert atmosphere (

    
    ).
    
Step 2: Alkylation Reaction
  • Prepare a 50 mM stock solution of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole in anhydrous DMF.

    • Critical: Prepare this immediately before use to prevent hydrolysis of the bromide.

  • Add 1.2 to 1.5 equivalents of the oxazole reagent dropwise to the peptide solution while vortexing.

    • Note: Ensure the final percentage of DMF is <20% v/v to prevent peptide precipitation (unless the peptide is hydrophobic).

  • Incubate at RT for 30–60 minutes in the dark.

    • Monitoring: Check reaction progress via LC-MS after 30 mins. Look for the mass shift: +256.07 Da (Reagent) - 79.90 Da (HBr) = +176.17 Da .

Step 3: Quenching & Purification
  • Once the starting peptide is consumed (<5%), add 10 equivalents of DTT to quench the excess benzylic bromide. Incubate for 5 minutes.

  • Acidify the reaction mixture to pH ~3 using 10% formic acid or TFA.

  • Purify immediately via Preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

  • Lyophilize fractions to obtain the white powder product.

Logical Pathway Visualization

Cysteine_Alkylation_Workflow Start Lyophilized Peptide (Cys-containing) Solubilization Solubilize in NH4HCO3 (pH 8.0) Start->Solubilization Reduction Add TCEP (1.5 eq) Reduce Disulfides Solubilization->Reduction Reaction Add Reagent (1.2 eq) Incubate 30-60 min Reduction->Reaction ReagentPrep Prepare Reagent Stock (DMF, Fresh) ReagentPrep->Reaction Add Dropwise QC_Check LC-MS Check (Mass Shift +176 Da?) Reaction->QC_Check QC_Check->Reaction Incomplete (Add more reagent) Quench Quench with DTT Acidify QC_Check->Quench Complete Purification Prep HPLC & Lyophilization Quench->Purification

Figure 1: Decision tree for the chemoselective alkylation of peptide cysteines.

Quality Control & Troubleshooting

Analytical Validation (LC-MS)
  • Success Indicator: A single peak with the expected mass shift (+176.17 Da).

  • Isotope Pattern: The starting material contains Bromine (

    
    ). The product loses  this characteristic doublet pattern, confirming the substitution of Bromine.
    
  • Fluorine NMR (

    
    ):  If available, 
    
    
    
    -NMR is a powerful tool to verify the integrity of the fluorophenyl ring (typically
    
    
    to
    
    
    ppm).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mass +193 Da (approx) Hydrolysis of ReagentThe benzylic bromide hydrolyzed to benzyl alcohol (+OH) before reacting. Use fresh anhydrous DMF stock.
Multiple Additions (+352 Da) Bis-alkylationpH was too high (>8.5), causing Lysine alkylation. Lower pH to 7.5.
No Reaction Oxidized CysteineTCEP reduction step was insufficient. Increase TCEP time or temp (

).
Precipitation Solvent IncompatibilityThe oxazole reagent is hydrophobic. Increase DMF/DMSO ratio (up to 30%) or use a solubilizing tag.

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. Link

  • Patterson, J. T., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology. Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective Chemical Protein Modification." Nature Communications. Link

  • ChemicalBook. "2-(4-(Bromomethyl)-3-fluorophenyl)oxazole Product Entry." Link

Sources

Synthesis of Heterocycle-Fused Phenyl Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Oxazole Scaffolds

Heterocycle-fused phenyl oxazoles represent a privileged structural motif in medicinal chemistry and materials science. The fusion of an oxazole ring with other heterocyclic systems creates rigid, planar scaffolds that can effectively interact with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of synthetic strategies to access these valuable compounds, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The inherent properties of the oxazole ring, including its ability to act as a hydrogen bond acceptor and its electron-rich nature, are modulated and enhanced by the fused heterocyclic partner. This fusion can lead to novel photophysical properties, making these compounds interesting candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[3] From a medicinal chemistry perspective, the diverse array of possible heterocyclic fusion partners allows for fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

This document will delve into practical and robust methodologies for the synthesis of these complex scaffolds, with a focus on transition-metal-catalyzed cross-coupling and cyclization reactions, as well as classical condensation strategies. Each section will provide not only a step-by-step protocol but also a rationale for the chosen reagents and conditions, empowering researchers to adapt and troubleshoot these methods for their specific synthetic targets.

I. Synthesis of Oxazolo[4,5-c]quinolines via Modified Pictet-Spengler Reaction

The oxazolo[4,5-c]quinoline core is a prominent scaffold in medicinal chemistry. A highly effective method for its synthesis involves a modified Pictet-Spengler reaction, which allows for the direct functionalization of the C-4 position of an oxazole ring.[4] This approach is advantageous as it avoids pre-functionalization of the oxazole, a common requirement in many synthetic routes.

Causality of Experimental Choices

The choice of a copper(II) trifluoroacetate (Cu(TFA)₂) catalyst is crucial for this transformation. Copper catalysts are known to facilitate this type of cyclization, and the trifluoroacetate salt often provides enhanced reactivity and solubility in organic solvents.[4] The solvent, typically a non-polar aromatic hydrocarbon like toluene or xylene, is selected for its high boiling point, which is necessary to drive the reaction to completion. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular electrophilic substitution onto the electron-rich oxazole ring, and subsequent aromatization to yield the fused quinoline system.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-Amino-5-phenyl-oxazole E Reaction Mixture A->E B Aromatic Aldehyde B->E C Cu(TFA)₂ Catalyst C->E D Toluene D->E F Reflux (e.g., 110 °C) E->F G Cool to RT F->G H Dilute with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Column Chromatography K->L M 4-Aryl-oxazolo[4,5-c]quinoline L->M

Caption: Workflow for the synthesis of oxazolo[4,5-c]quinolines.

Detailed Protocol: Synthesis of 4-Phenyl-oxazolo[4,5-c]quinoline

Materials:

  • 2-Amino-5-phenyloxazole

  • Benzaldehyde

  • Copper(II) trifluoroacetate (Cu(TFA)₂)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-phenyloxazole (1.0 mmol, 1 eq.), benzaldehyde (1.2 mmol, 1.2 eq.), and Cu(TFA)₂ (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-phenyl-oxazolo[4,5-c]quinoline.

Data Summary Table
EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Benzaldehyde10Toluene1875
24-Methoxybenzaldehyde10Toluene2082
34-Chlorobenzaldehyde10Xylene1671

II. Synthesis of Oxazolo[5,4-b]pyridines via Intramolecular Cyclization

The oxazolo[5,4-b]pyridine scaffold is another important heterocyclic system with diverse biological activities. A common and effective strategy for its synthesis involves the cyclization of 3-amino-2-hydroxypyridine derivatives with carboxylic acids or their derivatives.[5][6][7]

Causality of Experimental Choices

The choice of the condensing agent is critical for the efficiency of this cyclization. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are frequently used as they act as both a solvent and a dehydrating agent at elevated temperatures.[5] These reagents facilitate the formation of an amide intermediate followed by an intramolecular cyclodehydration to form the fused oxazole ring. The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Reaction Mechanism Diagram

G cluster_0 Amide Formation cluster_1 Cyclodehydration A 3-Amino-2-hydroxypyridine D Amide Intermediate A->D + Phenylacetic Acid B Phenylacetic Acid C PPA or PPSE E 2-Benzyl-oxazolo[5,4-b]pyridine D->E Heat (e.g., 160-200 °C) - H₂O

Caption: Mechanism for the synthesis of oxazolo[5,4-b]pyridines.

Detailed Protocol: Synthesis of 2-Benzyl-oxazolo[5,4-b]pyridine

Materials:

  • 3-Amino-2-hydroxypyridine

  • Phenylacetic acid

  • Polyphosphoric acid (PPA)

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, thoroughly mix 3-amino-2-hydroxypyridine (1.0 mmol, 1 eq.) and phenylacetic acid (1.1 mmol, 1.1 eq.) with polyphosphoric acid (approximately 10 times the weight of the reactants).

  • Heat the mixture with stirring to 160-180 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-benzyl-oxazolo[5,4-b]pyridine.

III. Synthesis of Thienyl-Fused Phenyl Oxazoles via Copper-Catalyzed Intramolecular Cyclization

The fusion of a thiophene ring to a phenyl oxazole core can lead to compounds with interesting electronic properties and biological activities. A powerful method to construct such systems is through a copper-catalyzed intramolecular cyclization of functionalized enamides.[8]

Causality of Experimental Choices

This two-step process begins with the nucleophilic ring-opening of a 4-[(methylthio)(thiophen-2-yl)methylene]-2-phenyl-5-oxazolone precursor.[9] This generates a highly functionalized enamide intermediate. The subsequent key step is the intramolecular C-S bond formation, which is efficiently catalyzed by copper(II) acetate. Copper catalysts are well-known to promote such cyclization reactions involving sulfur nucleophiles. The base, potassium carbonate, is essential to deprotonate the enamide, facilitating the nucleophilic attack. Dimethylformamide (DMF) is a suitable high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Experimental Workflow Diagram

G cluster_0 Part A: Enamide Formation cluster_1 Part B: Copper-Catalyzed Cyclization A 4-[(Methylthio)(thiophen-2-yl)methylene] -2-phenyl-5-oxazolone C Crude Enamide Intermediate A->C Nucleophilic Ring Opening B Sodium Ethoxide in Ethanol B->C E Ethyl 2-phenyl-5-(thiophen-2-yl) oxazole-4-carboxylate C->E Intramolecular Cyclization D Cu(OAc)₂, K₂CO₃ in DMF D->E

Sources

Strategic Integration of Fluorinated Benzyl Bromides in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis strategies involving fluorinated benzyl bromides Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

A Kinetic and Mechanistic Guide to Late-Stage Functionalization

Executive Summary

The incorporation of fluorine into peptide and peptidomimetic scaffolds is a critical strategy in modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and protein-ligand binding interactions. While fluorinated building blocks (Fmoc-amino acids) are commercially available, they lack the diversity required for rapid Structure-Activity Relationship (SAR) profiling.

This guide details the strategic use of Fluorinated Benzyl Bromides (F-BnBr) as electrophiles for the late-stage functionalization of resin-bound precursors. Unlike solution-phase chemistry, solid-phase alkylation with F-BnBr requires specific kinetic considerations due to the electronic deactivation of the benzyl ring by fluorine and the heterogeneous nature of the reaction.

We present two validated protocols:

  • Chemoselective S-Alkylation of Cysteine (For macrocyclization and side-chain modification).

  • Fukuyama N-Alkylation (For site-specific N-terminal or backbone modification without over-alkylation).

Chemical Rationale & Mechanistic Considerations

The "Fluorine Effect" on Electrophilicity

In solid-phase nucleophilic substitutions (


), the reactivity of the benzyl bromide is governed by the electronic nature of the aromatic ring.
  • Electronic Withdrawal: Fluorine is highly electronegative (

    
    ). In a benzyl bromide, this withdraws electron density from the ring. Unlike 
    
    
    
    reactions (which are retarded by EWGs due to carbocation destabilization),
    
    
    reactions on benzylic centers are often accelerated by electron-withdrawing groups (like F) because they make the benzylic carbon more electrophilic and stabilize the transition state charge distribution.
  • The Ortho-Effect Exception: While meta- and para- fluorobenzyl bromides react rapidly, ortho- substitution introduces significant steric hindrance and electrostatic repulsion with the incoming nucleophile, often requiring elevated temperatures or stronger bases (e.g., DBU vs. DIEA).

Stability Profile

A critical advantage of fluorinated benzyl groups is their acid stability .[1]

  • Contrast with Protecting Groups: Standard benzyl protecting groups (e.g., PMB, Trityl) are designed to be acid-labile. The electron-withdrawing nature of fluorine destabilizes the benzylic carbocation, rendering F-benzyl ethers and amines resistant to standard TFA cleavage cocktails (95% TFA).

  • Implication: F-BnBr modifications are permanent pharmacophores that survive resin cleavage, making them ideal for final library generation.

Application 1: Chemoselective S-Alkylation of Cysteine

Context: This protocol is used to introduce fluorinated motifs onto a peptide side chain or to "staple" a peptide using bis-functionalized fluorinated linkers.

Experimental Workflow (DOT Visualization)

CysteineAlkylation Start Resin-Bound Peptide (Fmoc-Cys(Mmt)-...) Deprotect Selective Deprotection (1% TFA/DCM) Start->Deprotect Remove Mmt Wash Wash (DCM/DMF) Deprotect->Wash Alkylate Alkylation (F-BnBr + DIEA) Wash->Alkylate S_N2 Reaction Check Ellman's Test (Free Thiol Check) Alkylate->Check Check->Alkylate If Positive (Incomplete) Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave If Negative (Complete)

Figure 1: Workflow for selective S-alkylation of Cysteine side chains on solid support.

Detailed Protocol

Reagents:

  • Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).

  • Solvent: DMF (Anhydrous).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Electrophile: 4-Fluorobenzyl bromide (or analog).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – Critical to prevent disulfide dimerization.

Step-by-Step Procedure:

  • Selective Deprotection: If using Cys(Mmt), remove the Mmt group using 1% TFA in DCM (

    
     min). The resin will turn yellow/orange (trityl cation). Wash until the resin is colorless.
    
    • Note: If using Cys(Trt), this step is skipped, and alkylation is done after global cleavage (solution phase). For SPS, Cys(Mmt) or Cys(StBu) is required for orthogonality.

  • Reduction: Treat resin with TCEP (5 eq) in DMF/Water (9:1) for 30 min to ensure all cysteines are reduced (-SH form). Wash with DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Alkylation Cocktail Preparation:

    • Dissolve F-BnBr (5.0 eq) in DMF.

    • Add DIEA (10.0 eq) .

  • Reaction: Add cocktail to the resin. Agitate at Room Temperature (RT) for 2 hours.

    • Optimization: For ortho-fluorinated analogs, heat to 40°C or extend time to 4 hours.

  • QC (Ellman’s Test):

    • Take a few beads.[3] Add Ellman’s reagent buffer.

    • Yellow solution = Free thiol present (Incomplete reaction).

    • Colorless = Reaction complete.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).

Application 2: Fukuyama N-Alkylation (Site-Specific Amines)

Context: Direct alkylation of primary amines with benzyl bromides often leads to over-alkylation (tertiary/quaternary amines). The Fukuyama strategy uses a sulfonamide "temporary protecting group" to acidify the N-H proton, allowing controlled mono-alkylation.

Decision Matrix for Base Selection

BaseSelection Start Select Base for Fukuyama Alkylation Substrate Is the F-BnBr Sterically Hindered? Start->Substrate Unblocked No (e.g., 4-F-BnBr) Substrate->Unblocked Blocked Yes (e.g., 2,6-diF-BnBr) Substrate->Blocked Base1 Use DBU (3 eq) in DMF Unblocked->Base1 Base2 Use MTBD (3 eq) or LiOtBu Blocked->Base2

Figure 2: Base selection logic based on the steric profile of the fluorinated electrophile.

Detailed Protocol

Reagents:

  • Sulfonyl Chloride: 2,4-Dinitrobenzenesulfonyl chloride (o-NBS-Cl) or 2-Nitrobenzenesulfonyl chloride.

  • Alkylation Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD.

  • Cleavage Nucleophile: Mercaptoethanol + DBU.

Step-by-Step Procedure:

  • Nosyl Protection:

    • Treat resin-bound primary amine (N-terminus or Lys side chain) with o-NBS-Cl (4 eq) and Collidine (10 eq) in DCM for 1 hour.

    • QC: Kaiser Test should be negative (no free amine).

  • Alkylation:

    • Suspend resin in DMF.[4][2][3]

    • Add F-BnBr (5 eq) and DBU (3 eq) .

    • Agitate for 2–4 hours at RT.

    • Note: The solution may turn dark; this is normal for nosyl chemistry.

  • Nosyl Deprotection:

    • Wash resin with DMF.[1][4][2][3][5][6]

    • Treat with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 min (

      
      ).
      
    • This removes the sulfonyl group, leaving the secondary N-(fluorobenzyl) amine.

  • QC (Chloranil Test):

    • Use the Chloranil test (specific for secondary amines).

    • Blue/Green beads = Positive (Successful formation of secondary amine).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Incomplete S-Alkylation Disulfide formation (oxidation).Repeat TCEP reduction step before adding alkyl halide.
Low Yield (Fukuyama) Steric hindrance (Ortho-F).Switch base to MTBD (stronger, less nucleophilic) or heat to 50°C.
Precipitation Low solubility of F-BnBr.Ensure F-BnBr is fully dissolved in DMF before adding to resin.
Side Reaction Elimination of HBr (Styrene formation).Avoid extremely strong bases (e.g., t-BuOK) with prolonged heating. Stick to DBU/DIEA.
Lachrymatory Effect Volatility of Benzyl Bromides.Safety: Always handle F-BnBr in a fume hood. Quench waste with aqueous sodium thiosulfate.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • Peraro, L., et al. (2016). "Solid-phase synthesis of N-alkylated peptides via a reductive alkylation/Fukuyama-Mitsunobu strategy." Journal of Peptide Science.

  • Spengler, J., et al. (2010). "Cysteine S-alkylation on solid phase: a kinetic study." Journal of Peptide Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole CAS: 1245651-29-9 Support Tier: Senior Application Scientist Level

Introduction: The Stability Paradox

You are likely working with this compound as a high-value intermediate for coupling reactions (e.g.,


 alkylation of amines or thiols). While the oxazole ring provides metabolic stability in final drug candidates, the benzylic bromide  moiety in this intermediate is intentionally designed to be reactive.

The Core Issue: This compound suffers from Autocatalytic Hydrolytic Decomposition . Unlike simple alkyl halides, the presence of the fluorine atom ortho to the bromomethyl group increases the electrophilicity of the benzylic carbon, making it highly susceptible to atmospheric moisture. The byproduct of this hydrolysis is Hydrogen Bromide (HBr), which creates a destructive feedback loop.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the "Moisture-Acid Cycle." This is not simple aging; it is a chemical reaction chain that accelerates over time.

The Destructive Cycle
  • Initiation: Trace atmospheric moisture attacks the benzylic carbon via an

    
     mechanism.
    
  • Product Formation: This generates the corresponding Benzylic Alcohol and HBr .

  • Autocatalysis (The Killer):

    • Acidification: The oxazole ring is a weak base (

      
      ). The generated HBr protonates the oxazole nitrogen, forming an oxazolium salt.
      
    • Hygroscopicity: This salt is far more hygroscopic than the neutral parent compound, pulling more moisture from the air.

    • Result: The sample turns into a sticky, acidic paste that degrades rapidly.

Visualizing the Pathway

DegradationCycle Compound Intact Benzylic Bromide Alcohol Degradant: Benzylic Alcohol Compound->Alcohol Hydrolysis HBr Byproduct: HBr (Acid) Compound->HBr Release Moisture Atmospheric Moisture (H₂O) Moisture->Compound S_N2 Attack Salt Oxazolium Salt (Hygroscopic) HBr->Salt Protonation of Oxazole Salt->Moisture Absorbs more water (Feedback Loop)

Figure 1: The autocatalytic degradation cycle. Note the red dashed line indicating the feedback loop where the degradation product pulls in more moisture.

Module 2: Storage Protocol (The "How")

This Standard Operating Procedure (SOP) is designed to break the cycle described above.

Required Materials
  • Amber glass vials (Borosilicate).

  • Parafilm and Electrical/Teflon tape.

  • Desiccant packs (Silica gel or Drierite).

  • Inert Gas Source (Argon preferred over Nitrogen due to density).

Step-by-Step SOP
StepActionScientific Rationale
1 Aliquot Immediately Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use vials (e.g., 50mg or 100mg).
2 Inert Flush Gently flush the vial with Argon for 15-30 seconds before capping. This displaces humid air.
3 Double Seal Cap tightly. Wrap the cap/neck interface with Parafilm , then over-wrap with electrical tape . Parafilm is permeable to gas over time; tape adds a mechanical barrier.
4 Secondary Containment Place the sealed vial inside a larger jar or Ziploc bag containing a desiccant packet .
5 Deep Freeze Store at -20°C .
6 Warm Before Opening CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

Module 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: My white powder has turned pink/beige. Is it still usable?

Diagnosis: Early-stage degradation.

  • Cause: The pink color often indicates trace oxidation of the benzylic position or formation of HBr salts. Benzylic bromides are notoriously lachrymatory and can darken due to trace radical formation.

  • Action:

    • Perform a TLC check (Hexane/EtOAc). If the main spot is still dominant (>95%), you can use it, but add a scavenger base (e.g.,

      
       or DIPEA) to your reaction to neutralize the trace acid.
      
    • If the color is dark brown/red, the purity is likely compromised. Purify or discard.

Q2: The solid has clumped into a sticky mass. Can I dry it?

Diagnosis: Advanced hydrolysis (The "Salt" stage).

  • Cause: The HBr formed has protonated the oxazole, making it hygroscopic. It has absorbed water.[1]

  • Action: Do NOT heat dry. Heating an acidic benzylic bromide will accelerate the decomposition violently.

  • Rescue Attempt: Dissolve in DCM, wash immediately with cold saturated

    
     (to remove HBr), dry over 
    
    
    
    , and concentrate. If it does not solidify, the hydrolysis is likely extensive.
Q3: How do I validate purity without wasting the sample?

Diagnosis: You need a non-destructive, self-validating check.

  • Method:

    
    -NMR is the gold standard.
    
  • The Marker: Look at the Benzylic Methylene (

    
    ) peak.
    
    • Intact Bromide (

      
      -Br):  Singlet at ~4.45 - 4.55 ppm .
      
    • Hydrolyzed Alcohol (

      
      -OH):  Singlet at ~4.65 - 4.80 ppm  (often shifted downfield depending on solvent/concentration).
      
    • Aldehyde (Oxidation): Singlet at ~10.0 ppm .

Decision Tree for Quality Control

QC_Workflow Start Visual Inspection Color Is it White/Off-White? Start->Color NMR Run 1H-NMR (CDCl3) Color->NMR Yes Rescue Rescue: Wash w/ NaHCO3 Recrystallize Color->Rescue Pink/Sticky Check Check CH2 Region (4.4 - 4.8 ppm) NMR->Check Use PASS: Use Immediately Check->Use Single Peak ~4.5 ppm Discard FAIL: Discard (Safety Hazard) Check->Discard Multiple Peaks or >10% Alcohol Rescue->NMR Re-check

Figure 2: Quality Control Decision Tree. Use this workflow before committing the reagent to a valuable synthesis.

Module 4: Safety & Emergency

WARNING: Lachrymator Benzylic bromides are potent tear gas agents. They attack mucous membranes.

  • Spill Cleanup: Do not wipe with dry paper towels (disperses dust). Cover with a mixture of DCM and dilute ammonia/ethanol . The ammonia reacts with the bromide to form a non-volatile amine, neutralizing the lachrymatory effect.

  • Skin Contact: Wash with copious soap and water. Do not use ethanol on skin (increases absorption).

  • Disposal: Quench excess material in a dilute NaOH/Ethanol bath before disposal into halogenated waste.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reactivity of benzylic halides).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54586326 (Analog: 4-(Bromomethyl)oxazole). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of California, Santa Cruz. (n.d.). Lachrymator Safety Guidelines. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Alkylation with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALK-OX-F-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive: The Reagent Profile

You are working with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole .[1] This is not a standard alkyl halide; it is a "loaded" electrophile.[1] To optimize yields, you must understand the competing electronic and steric forces at play:

  • The Electrophile (Benzylic Bromide): The primary reaction site.[1] It is highly reactive toward

    
     attack.[1]
    
  • The Activator (Ortho-Fluorine): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).[1] This makes the benzylic carbon more electrophilic than a non-fluorinated benzyl bromide. However, it also introduces a dipole that can attract hard nucleophiles or solvent cages, potentially complicating kinetics.[1]

  • The Liability (Oxazole Ring): While generally stable, the oxazole ring is a Lewis base.[1] Under highly acidic conditions, it protonates (killing nucleophilicity if your nucleophile is also basic).[1] Under harsh, strong nucleophilic conditions (e.g., hydroxides at high heat), ring-opening hydrolysis is a non-zero risk.[1]

Pre-Reaction Diagnostics (Reagent Integrity)

Before starting any optimization, verify your material.[1] Benzylic bromides are notoriously unstable upon long-term storage.[1]

Q: My starting material has turned slightly pink/brown. Is it usable? A: This indicates the formation of


 and trace bromine (

) due to slow hydrolysis or light-induced decomposition.[1]
  • Impact: The free acid (

    
    ) will protonate your nucleophile (amine/thiol), lowering the effective concentration and stalling the reaction.[1]
    
  • Corrective Action: If the solid is discolored, perform a rapid filtration through a short plug of basic alumina or silica using hexanes/EtOAc (1:1) before use.[1] Store the solid under Argon at -20°C.

Optimization Protocols (The Core)

Standard Operating Procedure (SOP-A): The "Cesium Effect"

For valuable nucleophiles or sluggish reactions, we recommend the Cesium Carbonate protocol over standard Potassium Carbonate.

Why? The "Cesium Effect" refers to the higher solubility of


 in organic solvents (like DMF or MeCN) compared to 

. The large cesium cation forms a "loose" ion pair with the nucleophile, creating a "naked" anion that is significantly more reactive.
ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (MeCN) (Anhydrous)Polar aprotic.[1] Best balance of solubility and ease of workup. DMF is a secondary choice but harder to remove.[1]
Base

(1.5 - 2.0 equiv)
Promotes "naked anion" reactivity.[1] Milder than NaH, preventing oxazole ring damage.[1]
Additive None initiallyTry Finkelstein (see below) only if conversion < 50% after 4 hours.[1]
Temp RT to 40°C The ortho-fluorine activates the bromide; high heat (>60°C) often promotes dimerization or elimination.[1]
Advanced Protocol (SOP-B): Finkelstein Modification

Use Case: Reaction stalls at 60-70% conversion, or the nucleophile is sterically hindered.

Mechanism: Add catalytic Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (10 mol%).[1]



The in situ generated benzyl iodide is 10-100x more reactive toward the nucleophile than the bromide.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC, but it's not my product. It's an alcohol."

Diagnosis: Hydrolysis (Formation of 2-(4-(hydroxymethyl)-3-fluorophenyl)oxazole).[1] Root Cause: Wet solvent or hygroscopic base.[1] The benzylic cation/transition state is stabilized by the fluorine, making it susceptible to attack by adventitious water. Solution:

  • Flame-dry glassware.[1]

  • Use molecular sieves (3Å) in the reaction vessel.

  • Switch from DMF (hygroscopic) to MeCN.[1]

Issue 2: "My yield is low because of over-alkylation (Dialkylation)."

Diagnosis: Common when alkylating primary amines.[1] The secondary amine product is more nucleophilic than the starting primary amine. Solution:

  • Stoichiometry: Use a large excess of the amine nucleophile (3-5 equivalents) if it is cheap/volatile.[1]

  • Base Choice: Switch to an inorganic base (

    
    ) suspended in a non-polar solvent (Toluene).[1] This heterogeneous phase transfer limits the concentration of the reactive deprotonated species, favoring mono-alkylation.
    
Issue 3: "The reaction is stuck. I added heat, and the mixture turned black."

Diagnosis: Oxazole decomposition or polymerization. Solution: Never exceed 60°C with this scaffold. If reactivity is low, do not increase heat . Instead, switch to the Finkelstein Modification (SOP-B) described above to lower the activation energy barrier.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing this specific alkylation, distinguishing between standard pathways and necessary interventions for the fluorinated scaffold.

AlkylationOptimization Start Start: Alkylation of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole CheckPurity Check Reagent Color (White/Off-white?) Start->CheckPurity Purify Filtration through Basic Alumina CheckPurity->Purify No (Pink/Brown) SelectCond Select Initial Conditions (MeCN, Cs2CO3, 25°C) CheckPurity->SelectCond Yes Purify->SelectCond Monitor Monitor (TLC/LCMS) at 4h SelectCond->Monitor Decision1 Conversion > 90%? Monitor->Decision1 Success Isolate Product (Aqueous Workup pH 7-8) Decision1->Success Yes Decision2 Stalled (<50%) or New Impurity? Decision1->Decision2 No ImpurityCheck Identify Impurity: Alcohol (Hydrolysis)? Decision2->ImpurityCheck Impurity Present Finkelstein Action: Add 10 mol% NaI (Finkelstein Cond.) Decision2->Finkelstein Just Slow/Stalled DrySolvent Action: Add 3Å Sieves Ensure Anhydrous Conditions ImpurityCheck->DrySolvent Yes (Hydrolysis) ImpurityCheck->Finkelstein No (Just Slow) DrySolvent->Monitor Restart Finkelstein->Monitor Re-check 2h

Caption: Decision Logic for optimizing alkylation of fluorinated benzylic oxazoles. Blue nodes indicate standard process steps; Red nodes indicate corrective actions.

References

  • The Cesium Effect in Alkylation

    • Mechanism:[1][2][3][4][5][6] Cesium carbonate offers superior solubility and "naked anion" reactivity in polar aprotic solvents compared to potassium or sodium analogs.[1]

    • Source: Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for organic synthesis."[1][7] Journal of Practical Chemistry. (General Principle Verification).

  • Finkelstein Reaction Kinetics

    • Mechanism:[1][2][3][4][5][6] The exchange of bromide for iodide creates a superior leaving group (

      
       is a weaker base and better leaving group than 
      
      
      
      ), accelerating
      
      
      reactions by orders of magnitude.[1]
    • Source: Bordwell, F. G., & Brannen, W. T. (1964).[1] "The Effect of the Leaving Group on the Rates of S_N2 Reactions." Journal of the American Chemical Society. .

  • Benzylic Fluorination & Reactivity

    • Mechanism:[1][2][3][4][5][6] Ortho-fluorine substituents increase the electrophilicity of the benzylic carbon via inductive withdrawal, but can also stabilize radical intermediates.

    • Source: "Benzylic C(sp3)–H fluorination."[1][8] Beilstein Journal of Organic Chemistry, 2024.[1][8] .

  • Oxazole Stability

    • Context: Oxazoles are weak bases (

      
       for conjugate acid) and can undergo ring opening under vigorous acidic or basic hydrolysis.[1]
      
    • Source: Wipf, P. (1995).[1] "Synthetic Applications of Oxazoles." Chemical Reviews. .

Sources

Purification methods to remove bromide impurities from oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Bromide Impurities (Ionic & Organic)

Welcome to the Oxazole Purification Support Center. Current Status: Online | Tier: Level 3 (Senior Application Support)

Executive Summary: Oxazole synthesis (commonly via Hantzsch cyclization or Robinson-Gabriel) frequently results in persistent bromide contamination. This arises in two forms:

  • Inorganic Bromide (

    
    ):  Counterions from reagents (e.g., HBr salts).
    
  • Organic Bromides (

    
    ):  Unreacted 
    
    
    
    -bromoketone starting materials or brominated byproducts.

The Challenge:


-bromoketones often possess similar polarity (Rf values) to the target oxazole, causing co-elution during silica chromatography. Furthermore, oxazoles are weak bases, leading to peak tailing that masks impurities.

This guide provides self-validating protocols to eliminate these impurities based on their chemical nature.

Module 1: Diagnostic Triage

"Identify the Enemy before engaging."

Before selecting a purification method, you must confirm the type of bromide impurity.

Step 1: Mass Spectrometry (LCMS) Inspection
  • The Isotope Signature: Look for the tell-tale bromine isotope pattern.

    • 
       (Ionic):  Usually invisible in standard positive-mode LCMS unless clustered.
      
    • 
       (Organic):  Look for a "twin peak" cluster. The 
      
      
      
      and
      
      
      peaks will have nearly identical intensity (1:1 ratio) due to
      
      
      and
      
      
      natural abundance.
    • Target Oxazole: Should show a clean monoisotopic mass (unless it contains Cl/Br).

Step 2: Proton NMR (

-NMR)
  • 
    -Bromoketone Signal:  Look for a sharp singlet (or doublet if coupled) in the 
    
    
    
    4.0 – 5.0 ppm
    region (characteristic of
    
    
    ).
  • Oxazole Signal: The C5-H or C2-H usually appears aromatic, typically

    
     7.5 – 8.5 ppm .
    
Visual Decision Matrix

G Start Impurity Detected Check Check LCMS Isotope Pattern Start->Check Isotope 1:1 Ratio (M : M+2)? Check->Isotope Yes Organic Bromide (Unreacted Starting Material) Isotope->Yes Yes No Ionic Bromide (Salt/Counterion) Isotope->No No Action1 Go to Protocol A (Derivatization/Scavenging) Yes->Action1 Action2 Go to Protocol C (Aqueous/Ag Workup) No->Action2

Figure 1: Diagnostic workflow to categorize bromide impurities.

Protocol A: Chemoselective Derivatization (The "Morpholine Pulse")

Best For: Unreacted


-bromoketones that co-elute with the product.
Mechanism: 

Nucleophilic Substitution. Concept: Instead of trying to separate two non-polar spots, we chemically transform the bromide impurity into a highly polar amine that sticks to the baseline or washes out in acid.
The Workflow
  • Quantify Impurity: Estimate the mol% of the bromide impurity via NMR integration.

  • The Pulse: Add Morpholine (1.5 – 2.0 equivalents relative to the impurity, not the product) to the crude reaction mixture.

  • Incubate: Stir at room temperature for 1–2 hours. (Monitor disappearance of the R-Br spot on TLC).

    • Why Morpholine? It is a cheap, moderate nucleophile that reacts rapidly with

      
      -bromoketones but rarely attacks the stable oxazole ring.
      
  • Workup (The Separation):

    • Dissolve mixture in EtOAc/DCM.

    • Wash 1: 1M HCl (The morpholine-derivative becomes protonated and moves to the aqueous layer).

    • Wash 2: Brine.[1][2]

    • Dry:

      
      .
      
  • Result: The organic layer now contains only the oxazole. The bromoketone has been "pulled" into the aqueous waste.

Data Validation:

Component Polarity (TLC) Post-Derivatization Fate
Oxazole Product Medium/Non-polar Retained in Organic Layer

|


-Bromoketone  | Medium/Non-polar | Converted to Polar Amine Salt  (Aqueous Waste) |
Protocol B: Solid-Phase Scavenging (Resin Treatment)

Best For: Late-stage purification where liquid-liquid extraction is difficult (e.g., emulsions) or for removing trace alkyl halides. Reagent: Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzylamine .

Step-by-Step Guide
  • Selection: Use Si-Thiol (Silicycle or Biotage) for alkyl halides. The thiol is a "soft" nucleophile that attacks the alkyl bromide.

  • Loading: Calculate resin amount. Typical capacity is ~1.2 mmol/g. Use 3–4 equivalents relative to the impurity.

  • Execution:

    • Dissolve crude oxazole in a minimal amount of THF or DMF.

    • Add the resin beads.

    • Agitate (do not stir with a magnetic bar, as it grinds the beads) at 40°C for 4–12 hours.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with EtOAc to recover any entrained product.

  • Outcome: The impurity remains covalently bound to the solid bead. The filtrate is pure.

Protocol C: Removal of Ionic Bromide ( )

Best For: Removing HBr salts or inorganic byproducts.

Method 1: The Silver Nitrate Wash (The "Nuclear" Option)

Use this only if standard alkaline washes (NaHCO3) fail.

Mechanism:


 (Precipitate)[3]
  • Dissolution: Dissolve crude material in EtOAc.

  • Precipitation: Wash the organic layer with a 1% aqueous solution of Silver Nitrate (

    
    ) .
    
    • Observation: A creamy/yellow precipitate (

      
      ) will form at the interface.
      
  • Filtration: Filter the biphasic mixture through Celite to remove the solid

    
    .
    
  • The "Silver Strip": (Critical Step)

    • The organic layer may now contain excess silver ions coordinated to the oxazole nitrogen.

    • Wash the organic layer with 5% aqueous Thiourea or Brine to strip the silver.

  • Final Wash: Wash with water, dry over

    
    , and concentrate.
    
Method 2: Ion Exchange Chromatography

For water-soluble oxazoles, pass the solution through a Strong Anion Exchange (SAX) cartridge (acetate or hydroxide form). The column retains


, eluting the product as a free base or acetate salt.
Troubleshooting & FAQ

Q: My oxazole is tailing badly on silica, making it hard to see if the bromide is gone. A: Oxazoles are basic. Standard silica is acidic (


), causing the nitrogen to drag.
  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ). This neutralizes the silica surface.

Q: I tried Protocol A (Morpholine), but my yield dropped. A: Check your oxazole substitution. If you have a highly electrophilic center elsewhere on the molecule (e.g., a chloromethyl group), morpholine might attack that too. In such cases, switch to Protocol B (Si-Thiol Resin) , which is sterically bulkier and less aggressive.

Q: Can I use recrystallization? A: Yes, but it is less predictable. If you must, Methanol (MeOH) or EtOH/Water mixtures are often effective for oxazoles. The bromoketone impurities are often more soluble in cold alcohol than the crystalline oxazole.

References
  • Mechanistic Insight on Halide Scavenging

    • Source: Biotage.[4] "Metal Scavengers for Organic Purification." (Detailed guide on Si-Thiol and amine resins for purification).

  • Derivatization Strategies for Alkyl Halides

    • Source:Analytical and Bioanalytical Chemistry. "A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds.
  • Oxazole Synthesis and Side Reactions

    • Source:Synthetic Communications. "Synthetic approaches for oxazole derivatives: A review." (Context on Hantzsch synthesis and common byproducts).
  • Silver Nitrate Precipitation Mechanism

    • Source:Journal of Chemical Education. "Reaction of Alkyl Halides with Silver Nitrate.

Sources

Storage conditions to prevent decomposition of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Topic: 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole CAS: 1245651-29-9

Welcome to the Technical Support Center

Your Case: You are working with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole , a highly reactive intermediate used in medicinal chemistry (often for synthesizing enzyme inhibitors).

The Challenge: This compound contains a benzylic bromide moiety fused with an oxazole ring. This combination creates a "perfect storm" for decomposition if mishandled. The benzylic bromide is susceptible to hydrolysis and photolysis, releasing Hydrogen Bromide (HBr). HBr is not only a byproduct but a catalyst that can protonate and destroy the oxazole ring.

Our Goal: To provide you with a self-validating storage and handling protocol that prevents this autocatalytic decomposition loop.

Module 1: Critical Storage Parameters

The following matrix defines the boundary conditions for maintaining compound integrity (>98% purity) over time.

ParameterIdeal Condition (Long-Term) Acceptable (Short-Term < 24h) Critical Failure (Avoid)
Temperature -20°C (Freezer) 2–8°C (Refrigerator)> 25°C (Room Temp)
Atmosphere Argon or Nitrogen (Inert) Dry Air (Desiccator)Ambient Humid Air
Container Amber Vial + Teflon Tape + Parafilm Tightly capped Amber VialClear Glass / Open Cap
Light Exposure Darkness (Foil wrap) Dim artificial lightDirect Sunlight / UV
State Solid / Powder Solution in anhydrous solventSolution in wet solvent

Expert Insight: Never store this compound in solution for long periods. Benzylic bromides in solution—even in "dry" solvents—are kinetically more prone to nucleophilic attack and polymerization than in the crystal lattice of the solid state.

Module 2: The Decomposition Mechanism

Understanding why the compound degrades allows you to prevent it. The diagram below illustrates the two primary failure modes: Hydrolysis (Moisture) and Photolysis (Light).

Figure 1: Decomposition Pathways & The Acid Loop Caption: Moisture triggers HBr release, which subsequently attacks the oxazole ring, creating an autocatalytic destruction cycle.

Decomposition Compound Target Molecule (Benzylic Bromide) Alcohol Benzyl Alcohol Derivative Compound->Alcohol Hydrolysis (Sn2) HBr HBr (Strong Acid) Compound->HBr Release Radical Free Radical Species Compound->Radical Homolytic Cleavage Moisture Moisture (H₂O) Moisture->Compound Attacks Light UV/Light (hν) Light->Compound RingOpen Oxazole Ring Protonation/Opening HBr->RingOpen Acid Catalysis Dimer Dimer/Polymer (Insoluble) Radical->Dimer Coupling RingOpen->HBr Regenerates (Loop)

Module 3: Troubleshooting Guide (Q&A)

Q1: The compound has turned from off-white to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation or HBr formation . The yellow color often comes from trace bromine (

    
    ) liberation or conjugated polymerization products.
    
  • Action:

    • Check LCMS/NMR. If purity is >90%, purify via silica plug filtration (wash with non-polar solvent like Hexane/EtOAc) to remove colored impurities.

    • If purity is <90%, recrystallization is required.

    • Safety Warning: Open the vial in a fume hood. Accumulated HBr pressure can release a puff of corrosive, lachrymatory gas.

Q2: I smell a pungent, acrid odor when opening the vial.

  • Diagnosis: This is Hydrogen Bromide (HBr) or the benzylic bromide itself vaporizing. Benzylic bromides are potent lachrymators (tear gas agents).

  • Action: Immediately close the vial. Move to a functioning fume hood. The presence of strong HBr smell suggests significant hydrolysis has already occurred.

Q3: The compound is sticking to the spatula and looks "wet" or "clumpy."

  • Diagnosis: The compound is hygroscopic or has partially hydrolyzed to the alcohol (which is often a liquid or sticky oil).

  • Action: Dry the compound under high vacuum (Schlenk line) for 2–4 hours. If it remains an oil/gum, it has likely decomposed to the benzyl alcohol derivative.

Module 4: Standard Operating Procedure (SOP)

Follow this workflow to ensure data integrity and safety.

Figure 2: The "Safe Loop" Handling Protocol Caption: Step-by-step workflow to prevent condensation and oxidation during usage.

Handling Freezer 1. Storage (-20°C, Inert) Desiccator 2. Equilibration (Warm to RT in Desiccator) Freezer->Desiccator Do NOT open cold! Hood 3. Handling (Fume Hood + Inert Gas) Desiccator->Hood Once at RT Weigh 4. Rapid Weighing (Minimize Air Exposure) Hood->Weigh Purge 5. Re-Inerting (Flush Headspace with N₂/Ar) Weigh->Purge Immediately Seal 6. Sealing (Parafilm + Secondary Cont.) Purge->Seal Seal->Freezer Return to Cold

Detailed Protocol Steps:
  • Thawing (The Critical Step):

    • Remove the vial from the freezer.

    • STOP: Do not open the vial immediately. Cold glass condenses atmospheric moisture instantly.

    • Place the vial in a desiccator or leave it on the bench for 30–45 minutes until it reaches room temperature. Wipe the outside of the vial dry before opening.

  • Handling:

    • Always handle in a fume hood . This compound is a lachrymator (irritates eyes/lungs).

    • Use a clean, dry spatula.

    • If possible, dispense under a gentle stream of Nitrogen or Argon.

  • Re-Sealing:

    • Before closing, gently blow inert gas (N2/Ar) into the vial for 5–10 seconds to displace humid air (oxygen/moisture).

    • Cap tightly.[1][2] Wrap the cap junction with Parafilm or electrical tape.

    • Place the vial inside a secondary container (e.g., a larger jar with Drierite/desiccant) before returning to the freezer.

Module 5: FAQs

Q: Can I store this compound in DMSO or DMF stock solutions? A: No. Benzylic bromides are powerful alkylating agents. They will react with nucleophilic solvents like DMSO (forming alkoxysulfonium salts) or DMF over time, especially at room temperature. Always prepare solutions fresh immediately before use.

Q: What is the best way to clean glassware contaminated with this compound? A: Rinse with Dichloromethane (DCM) first to dissolve the organic residue. Then, treat the rinse with a dilute solution of ammonia or sodium hydroxide (in a waste container) to quench the reactive bromide before disposal. Finally, wash glassware with soap and water.

Q: I need to ship this compound to a collaborator. How should I pack it? A: Ship on Dry Ice . Ensure the vial is sealed with Teflon tape and placed inside a secondary containment bag with a desiccant packet. Label the outer package clearly: "Temperature Sensitive (-20°C)" and "Lachrymator - Open in Hood."

References

  • Sigma-Aldrich (Merck). Benzyl Bromide: Technical Data Sheet & Safety Primer. (General handling of benzylic bromides).

  • BenchChem. 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole Structure and Properties.

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: Benzyl Bromide Stability and Reactivity.

  • Purves, P. et al.Nucleophilic Substitution at the Benzylic Carbon: Mechanisms and Stability. Journal of Organic Chemistry. (Contextual grounding for Sn2 hydrolysis susceptibility).
  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Standard protocols for drying and storing hygroscopic alkyl halides).

Sources

Selection of bases for coupling 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Alkylation Reactions Involving 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Case ID: BENZ-OX-003F Status: Active Agent: Senior Application Scientist[1]

Introduction: Understanding Your Substrate

You are working with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole .[1] Successful coupling requires navigating three competing reactivity factors intrinsic to this scaffold:

  • High Electrophilicity: The benzylic bromide is highly reactive toward

    
     substitution.[1] The 3-fluoro substituent  exerts an inductive electron-withdrawing effect (-I), making the benzylic carbon significantly more electrophilic than its non-fluorinated analog.
    
  • Acidity & Elimination Risk: The same -I effect of the fluorine atom increases the acidity of the benzylic protons (

    
     approx. 40-42 in DMSO, lower than toluene). This increases the risk of 
    
    
    
    elimination to form the styrene derivative, particularly with strong, bulky bases.
  • Oxazole Sensitivity: While the oxazole ring is generally stable to weak bases, it is Lewis basic.[1] Strong acids will protonate the nitrogen (halting reaction), and extremely strong nucleophiles can attack C2/C5, leading to ring opening.[1]

Module 1: Base Selection Logic

Do not use a "one-size-fits-all" base. Selection must be dictated by the


 of the nucleophile and the risk of elimination.
Scenario A: Nitrogen Nucleophiles (Amines, Anilines)[1]
  • Recommended Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
    
  • Mechanism: Amines are sufficiently nucleophilic to attack the benzylic carbon without deprotonation.[1] The base serves only as a "proton sponge" to neutralize the HBr byproduct.

  • Why DIPEA? Its steric bulk prevents it from acting as a nucleophile (quaternization) or attacking the oxazole ring, while its basicity is sufficient to scavenge acid.[1]

Scenario B: Oxygen/Sulfur Nucleophiles (Phenols, Thiols, Carboxylic Acids)[1]
  • Recommended Base: Cesium Carbonate (

    
    ).[1][2]
    
  • Alternative: Potassium Carbonate (

    
    ) with catalytic KI (Finkelstein conditions).[1]
    
  • The "Cesium Effect":

    
     is superior to 
    
    
    
    in organic solvents (DMF/ACN) due to the large ionic radius of Cesium (
    
    
    ).[1] This creates a "loose" ion pair, resulting in a "naked," highly reactive phenoxide anion.[1] This is critical for sterically encumbered phenols or when minimizing heat to prevent elimination.[1]
Scenario C: Carbon Nucleophiles (Active Methylenes)
  • Recommended Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) – USE WITH EXTREME CAUTION .[1]

  • Critical Constraint: You must use stoichiometric control. Excess strong base will deprotonate the benzylic position of your substrate, causing rapid elimination to the styrene side-product.

  • Preferred Strategy: Deprotonate the nucleophile separately in a flask, then slowly add the benzylic bromide solution at

    
    .[1]
    

Visualization: Base Selection Decision Tree

BaseSelection Start Identify Nucleophile Type Amine Amine (1° or 2°) Start->Amine Phenol Phenol / Thiol / Acid Start->Phenol Carbon Carbon (Active Methylene) Start->Carbon Base_Amine Use DIPEA (1.5 - 2.0 eq) Solvent: DCM or THF Amine->Base_Amine Base_Phenol Use Cs2CO3 (1.5 eq) Solvent: DMF or ACN Phenol->Base_Phenol Base_Carbon Use NaH (1.0 eq) Pre-deprotonate Nucleophile! Carbon->Base_Carbon Risk_Amine Risk: Quaternization Control: Stoichiometry Base_Amine->Risk_Amine Risk_Phenol Risk: Incomplete Rxn Add: TBAI (Cat.) Base_Phenol->Risk_Phenol Risk_Carbon Risk: Elimination (Styrene) Control: 0°C, Slow Addition Base_Carbon->Risk_Carbon

Figure 1: Decision logic for selecting the appropriate base based on nucleophile class and associated risks.

Module 2: Troubleshooting Common Failures

SymptomProbable CauseCorrective Action
Formation of Styrene Derivative Base too strong/bulky. The 3-fluoro group acidifies benzylic protons, facilitating

elimination.
Switch from NaH/KOtBu to

or

.[1] Lower reaction temperature to

.
Recovery of Benzyl Alcohol Hydrolysis. Presence of water in solvent or hygroscopic base.[1]Flame-dry glassware.[1] Use anhydrous DMF/ACN.[1] Store

in a desiccator.
Black/Tarred Reaction Mixture Oxazole Decomposition. Acidic conditions or high heat causing polymerization.[1]Ensure base neutralizes HBr immediately.[1] Avoid heating above

.[1] Check solvent pH.[1][3][4]
Low Conversion (Phenols) "Tight" Ion Pairing.

holds the phenoxide too tightly in aprotic solvents.[1]
Switch to

(Cesium Effect) or add 18-crown-6 ether to sequester

.

Visualization: Troubleshooting Pathway

Troubleshooting Problem Reaction Failure Check1 Check LCMS/NMR for Byproducts Problem->Check1 Styrene Styrene (Elimination) [M-HBr] Check1->Styrene Found Alcohol Benzyl Alcohol [M-Br+OH] Check1->Alcohol Found SM Starting Material (No Rxn) Check1->SM Found Sol1 Base too strong? Switch to Carbonate Reduce Temp Styrene->Sol1 Sol2 Water ingress? Dry Solvents Add Mol. Sieves Alcohol->Sol2 Sol3 Nucleophile too weak? Switch to Cs2CO3 Add KI (Finkelstein) SM->Sol3

Figure 2: Diagnostic flowchart for identifying and resolving reaction failures based on byproduct analysis.

Module 3: Standardized Protocols

Protocol A: Coupling with Phenols (The "Cesium Method")

Best for: Phenols, thiols, and weak NH-heterocycles.

  • Preparation: Charge a flame-dried flask with the Phenol (1.0 equiv) and Cesium Carbonate (

    
    )  (1.5 equiv).
    
  • Solvation: Add anhydrous DMF or Acetonitrile (0.1 M concentration). Stir at RT for 15 min to allow phenoxide formation.

  • Addition: Add 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (1.0 - 1.1 equiv) in one portion.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.[1][5]

    • Note: If reaction is slow after 2h, heat to

      
      . Do not exceed 
      
      
      
      .[1]
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF and cesium salts.[1] Dry over 
    
    
    
    .[1][5]
Protocol B: Coupling with Secondary Amines

Best for: Piperidines, morpholines, primary amines.[1]

  • Preparation: Dissolve 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (1.0 equiv) in anhydrous DCM or THF .

  • Base Addition: Add DIPEA (2.0 equiv).

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at

    
    .[1]
    
  • Reaction: Allow to warm to RT. Reaction is usually complete within 1-4 hours.[1]

  • Workup: Wash with saturated

    
     and brine. Avoid acidic washes (HCl) to prevent oxazole protonation/extraction into the aqueous phase.[1]
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH to save money? A: Not recommended. Hydroxide ions are strong nucleophiles and will compete with your desired nucleophile, leading to the formation of the benzyl alcohol (hydrolysis).[1] Furthermore, strong aqueous bases can degrade the oxazole ring over time.[1] Stick to carbonates or organic bases.[1]

Q: Why does the reaction turn black when I heat it? A: Oxazoles can undergo ring-opening or polymerization at high temperatures, especially in the presence of free radicals or strong acids generated during the reaction. The 3-fluoro group also destabilizes the benzylic position thermally. Always try to keep the reaction below


. 

Q: I see a spot on TLC that is less polar than my product. What is it? A: This is likely the styrene elimination product .[1] This occurs if your base is too strong (like NaH) or if you heated the reaction too aggressively.[1] The fluorine atom makes the benzylic protons more acidic, facilitating this side reaction.

Q: Can I use NaH for an amine coupling? A: No. Amide anions (generated by NaH + Amine) are extremely basic and will likely cause elimination on this fluorinated substrate.[1] Use DIPEA or mild heating with


 instead.[1]

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from .[1]

  • Li, S. (2025).[1] Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Shandong University.[1] Retrieved from .[1]

  • Inno-Chem. (n.d.).[1] The "Cesium Effect" in Nucleophilic Substitution. Retrieved from .[1]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Benzylic and Heterocyclic Acidity. Retrieved from .[1]

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO). Retrieved from .[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. In this guide, we delve into the ¹H NMR characterization of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, a compound of interest in medicinal chemistry. This guide will not only predict and explain the intricacies of its proton NMR spectrum but also objectively compare this technique with other common analytical methods, providing a holistic view for its structural verification.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the precise molecular structure of organic compounds.[1] Unlike techniques that provide information about functional groups (IR) or mass-to-charge ratios (MS), NMR offers a detailed map of the atomic connectivity within a molecule. For a molecule like 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, with its distinct aromatic and heterocyclic regions, ¹H NMR provides critical insights into the electronic environment of each proton, their spatial relationships, and the influence of heteroatoms.

Predicting the ¹H NMR Spectrum of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

An in silico analysis of the structure allows for a robust prediction of the ¹H NMR spectrum. The expected chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of aromatic systems.[2][3] The presence of fluorine, in particular, introduces characteristic splitting patterns due to spin-spin coupling.

Molecular Structure and Proton Designations:

To facilitate our discussion, the protons in 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole are designated as follows:

G cluster_phenyl Phenyl Ring cluster_oxazole Oxazole Ring C1 C C2 C-F C1->C2 C_ox_1 C C1->C_ox_1 C3 C-CH2Br C2->C3 F F C2->F C4 C C3->C4 CH2Br CH2Br (Ha) C3->CH2Br C5 C-H (Hc) C4->C5 C6 C-H (Hb) C5->C6 C6->C1 N_ox N C_ox_1->N_ox C_ox_2 C-H (Hd) N_ox->C_ox_2 O_ox O C_ox_2->O_ox C_ox_3 C-H (He) O_ox->C_ox_3 C_ox_3->C_ox_1

Caption: Molecular structure of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole with proton designations.

Predicted ¹H NMR Spectral Data:

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Ha (-CH2Br)~4.6 - 4.8Singlet (or very narrow doublet)-The methylene protons are adjacent to an electronegative bromine atom and a deshielding aromatic ring, shifting them downfield. A small four-bond coupling to the fluorine (⁴JHF) might be observed, leading to a narrow doublet.
Hb (Aromatic)~7.8 - 8.0Doublet of doublets³JHH ≈ 8.0, ⁴JHF ≈ 5.0This proton is ortho to the oxazole ring, which is electron-withdrawing, causing a significant downfield shift. It will be split by the adjacent proton Hc (³JHH) and by the fluorine atom four bonds away (⁴JHF).
Hc (Aromatic)~7.6 - 7.8Triplet (or doublet of doublets)³JHH ≈ 8.0, ³JHF ≈ 8.0This proton is coupled to the adjacent proton Hb (³JHH) and the fluorine atom three bonds away (³JHF). The similar magnitude of these coupling constants may result in an apparent triplet.
Hd (Oxazole)~7.9 - 8.1Singlet-Protons on the oxazole ring typically appear at high chemical shifts.[4] The C2 proton of an oxazole is generally the most deshielded.
He (Oxazole)~7.2 - 7.4Singlet-The C5 proton of an oxazole is typically found at a slightly lower chemical shift compared to the C2 proton.[5]

Causality Behind Predicted Shifts and Couplings:

  • Electronegativity: The electronegative fluorine and bromine atoms, as well as the nitrogen and oxygen atoms in the oxazole ring, withdraw electron density from the neighboring protons. This "deshielding" effect causes their signals to appear at a lower magnetic field (higher ppm value).[6]

  • Aromatic Ring Current: The delocalized π-electrons in the benzene and oxazole rings generate their own magnetic fields. Protons attached to the periphery of these rings experience an additive effect from this induced field, leading to further deshielding and a downfield shift in their resonance frequency.[7]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the bonding electrons. This interaction, known as J-coupling, results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field strength.

    • ³JHH (Vicinal Coupling): Coupling between protons on adjacent carbon atoms typically ranges from 7-10 Hz in aromatic systems.[7]

    • H-F Coupling: Coupling between protons and fluorine is a key feature of this spectrum. The magnitude of nJHF coupling depends on the number of bonds separating the nuclei. Three-bond (³JHF) and four-bond (⁴JHF) couplings are common in aromatic systems and their magnitudes can be predicted by a modified Karplus equation, which relates the coupling constant to the dihedral angle between the coupled nuclei.[8][9]

Comparison with Alternative Characterization Techniques

While ¹H NMR is paramount for detailed structural analysis, a comprehensive characterization often involves a suite of analytical techniques. The following table provides a comparative overview.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Confirms the carbon skeleton, including the quaternary carbons. 13C-¹⁹F coupling provides additional structural confirmation.[10]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMR Spectroscopy Presence and electronic environment of fluorine atoms.Highly sensitive nucleus, providing a clean spectrum with a wide chemical shift range, confirming the presence and substitution pattern of the fluorine atom.[11]Provides information only about the fluorine-containing part of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in a ~1:1 ratio).Provides limited information on the connectivity of atoms and isomer differentiation.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the C=N and C-O bonds of the oxazole ring and the C-F and C-Br bonds.Provides limited information on the overall molecular structure and connectivity.

Workflow for Structural Elucidation:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Combined Spectral Analysis H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmed Interpretation->Structure

Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.

1. Sample Preparation:

  • Purity is Paramount: Ensure the sample is of high purity, as impurities will complicate the spectrum. The compound should be dried under high vacuum to remove residual solvents.[12]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[12] Other options include acetone-d₆ or DMSO-d₆ if solubility is an issue.[13]

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[14]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift to 0 ppm.[14] Most commercially available deuterated solvents already contain TMS.

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[12]

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is usually sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) will cover the entire range of proton signals.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Conclusion

The ¹H NMR spectrum of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole provides a wealth of structural information that is both detailed and definitive. By understanding the interplay of electronic effects and spin-spin coupling, a confident assignment of the molecular structure can be achieved. While complementary techniques such as ¹³C NMR, ¹⁹F NMR, MS, and IR provide valuable corroborating data, ¹H NMR remains the cornerstone for the unambiguous structural elucidation of such novel organic molecules. This guide provides the foundational knowledge for researchers to confidently characterize this and similar compounds, ensuring the scientific integrity of their work.

References

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Electronegativity and chemical shift (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn. Retrieved from [Link]

  • Electronegativity and Chemical Shift - Nanalysis. (2016, December 6). Retrieved from [Link]

  • Shielding and Deshielding of Protons. (n.d.). University of Calgary. Retrieved from [Link]

  • A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

  • Electronegativity and chemical shift | Spectroscopy | Organic chemistry | Khan Academy. (2014, July 23). YouTube. Retrieved from [Link]

  • The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

  • Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. (2005, March 15). PubMed. Retrieved from [Link]

  • Can you explain the differences between IR, NMR and mass spectroscopy? (2023, May 14). Quora. Retrieved from [Link]

  • NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. (n.d.). Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). PubMed Central. Retrieved from [Link]

  • Karplus equation. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. (n.d.). PubMed Central. Retrieved from [Link]

  • FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Lecture 3: Coupling Constants. (2012, January 31). Retrieved from [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society. (2023, August 31). ACS Publications. Retrieved from [Link]

  • Alternative Methodologies for Halogenation of Organic Compounds. (n.d.). Bentham Science. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved from [Link]

  • HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (2003, April 4). MDPI. Retrieved from [Link]

  • Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved from [Link]

  • 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. (2015, September 1). De Gruyter. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive oxazole derivatives (e.g., COX-2 inhibitors, kinase modulators), the intermediate 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole represents a critical quality control checkpoint. Its dual-halogenated nature—combining the distinct isotopic signature of bromine (


) with the mass defect and inductive effects of fluorine (

)—offers a unique mass spectrometric fingerprint.

This guide provides an in-depth analysis of its fragmentation mechanics, comparing its detection "performance" (ionization efficiency and spectral clarity) against non-fluorinated and chloro-analogs. We demonstrate that the 3-fluoro substituent, while chemically subtle, significantly alters the fragmentation energetics of the benzyl cation, serving as a diagnostic anchor in complex reaction mixtures.

Part 1: Chemical Context & Structural Logic

To interpret the MS data accurately, one must first deconstruct the molecule's reactive centers. The structure consists of a 1,3-oxazole ring fused to a phenyl group, which bears a labile bromomethyl moiety and a meta-fluorine atom.

The Diagnostic "Fingerprint"
  • The Bromine Doublet: The most immediate identifier is the 1:1 isotopic ratio at M and M+2.[1] For this molecule (MW ~256/258 Da), this doublet confirms the integrity of the alkylating handle.

  • The Fluorine Shift: Unlike hydrogen (1 Da), fluorine (19 Da) introduces a mass shift without adding isotopic complexity. However, its strong electronegativity (

    
    ) destabilizes the formation of the benzyl cation upon bromine loss, requiring higher collision energies (CE) for fragmentation compared to the non-fluorinated analog.
    

Part 2: Comparative Ionization Performance

Selecting the correct ionization source is pivotal for maximizing sensitivity while preventing premature in-source fragmentation.

Comparison: ESI vs. APCI vs. APPI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Atmospheric Pressure Photoionization (APPI)
Primary Mechanism Protonation of Oxazole Nitrogen

Gas-phase proton transferElectron transfer / Proton transfer
Suitability High (Preferred)MediumLow
In-Source Frag. Low (Soft ionization)High (Thermal degradation of C-Br bond)Medium
Sensitivity Excellent for basic N-heterocyclesGood for non-polar compoundsSpecialized use only
Recommendation Gold Standard Alternative for highly non-polar analogsNot Recommended

Technical Insight: The oxazole nitrogen is sufficiently basic (


) to accept a proton in ESI(+). APCI often requires higher temperatures (

), which can cause the thermally labile C-Br bond to cleave before mass selection, resulting in a loss of the diagnostic parent doublet.

Part 3: Fragmentation Pathways & Mechanism

The fragmentation of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole follows two distinct pathways regulated by the collision energy (CE).

Pathway A: Benzylic Cleavage (Dominant)

The weakest bond is the


 bond. Upon Collisional Induced Dissociation (CID), the bromine radical or HBr is expelled.
  • Observation: Collapse of the M/M+2 doublet into a single monoisotopic peak (due to F).

  • Mechanism: Formation of a resonance-stabilized 3-fluoro-4-(oxazol-2-yl)benzyl cation. Note: The meta-fluorine destabilizes this cation inductively compared to the non-fluorinated analog.

Pathway B: Oxazole Ring Fission (Secondary)

At higher energies, the oxazole ring undergoes characteristic Retro-Diels-Alder (RDA) cleavage or nitrile extrusion.

  • Observation: Loss of CO (28 Da) or HCN (27 Da).

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ (m/z 256/258) Isotope Ratio 1:1 BenzylCat Fluoro-Benzyl Cation (m/z 177) [M+H - HBr]+ Parent->BenzylCat Loss of HBr (Low CE) Tropylium Rearranged Tropylium (m/z 177) BenzylCat->Tropylium Ring Expansion (Isomerization) RingFrag Ring Opening (m/z 149) [-CO / -HCN] BenzylCat->RingFrag High CE (RDA Cleavage) Blue: Intact Parent Blue: Intact Parent Red: Primary Fragment Red: Primary Fragment Blue: Intact Parent->Red: Primary Fragment Green: Secondary Fragment Green: Secondary Fragment Red: Primary Fragment->Green: Secondary Fragment

Figure 1: Proposed fragmentation pathway.[2][3] The loss of HBr is the rate-limiting step for the disappearance of the isotopic doublet.

Part 4: Comparative Analog Analysis

To validate the identity of the target molecule, it is essential to compare its spectral data against structural alternatives often present in the same synthetic library.

Table 1: Spectral Differentiation of Analogs
AnalogStructureParent Ion (m/z)Isotope PatternKey Fragment (Base Peak)Diagnostic Value
Target 3-F, 4-CH2Br 256 / 258 1 : 1 (Doublet) 177 (Fluorobenzyl cation) High (Unique Mass + Pattern)
Des-Fluoro4-CH2Br238 / 2401 : 1 (Doublet)159 (Benzyl cation)Risk of confusion if F-substitution fails
Chloro-Analog3-F, 4-CH2Cl212 / 2143 : 1 (Doublet)177 (Fluorobenzyl cation)Distinct isotope ratio (Cl vs Br)
Hydroxy-Impurity3-F, 4-CH2OH194None (Singlet)176 (Loss of H2O)Indicates hydrolysis of Br

Critical Analysis: The Chloro-Analog yields the same fragment ion (m/z 177) as the target bromide after halogen loss. Therefore, MS1 (Parent Ion) data is mandatory for differentiation; MS2 alone is insufficient to distinguish the bromide from the chloride once the halogen is lost.

Part 5: Validated Experimental Protocol

This protocol is designed for high-throughput verification using LC-MS/MS (Triple Quadrupole or Q-TOF).

Workflow Diagram

LCMS_Workflow Start Sample Preparation (0.1 mg/mL in MeCN) LC LC Separation C18 Column, Formic Acid Gradient Start->LC Ionization ESI Source (+) Temp: 350°C, Vcap: 3500V LC->Ionization MS1 Full Scan MS1 Check for 256/258 Doublet Ionization->MS1 MS2 Product Ion Scan CE Ramp: 10-40 eV MS1->MS2 Data Data Analysis Extract Ion Chromatogram (EIC) MS2->Data

Figure 2: Standardized LC-MS/MS workflow for halogenated oxazole intermediates.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (MeCN).

    • Why: MeCN is preferred over Methanol (MeOH) to prevent potential nucleophilic attack of methoxide on the bromomethyl group (forming the methyl ether artifact).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature:

      
       (Keep moderate to prevent thermal degradation).
      
    • Fragmentor Voltage: 100 V.

  • Data Interpretation:

    • Extract EIC for m/z 256.0 and 258.0.

    • Verify the peaks co-elute perfectly.

    • Check for the presence of m/z 194 (Hydrolysis product) to assess sample stability.

References

  • Bowie, J. H., et al. (1980).[2] Mass Spectrometry of Oxazoles. Heterocycles, Vol 14, No 6. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns: Halides. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks (Bromine Isotopes). Retrieved from [Link]

Sources

Structural Confirmation of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole: A Comparative Guide to X-Ray Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Configuration

In the high-stakes environment of drug development, the intermediate 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (hereafter referred to as BFPO ) represents a critical scaffold.[1] Often synthesized via Wohl-Ziegler bromination, this compound is prone to structural ambiguities that standard solution-phase analytics (NMR, MS) frequently fail to resolve with 100% certainty.[1][2]

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against traditional spectroscopic alternatives.[2] While NMR is faster, SC-XRD provides the absolute structural confirmation required to mitigate downstream risks in GMP scale-up, specifically addressing regiochemical isomers and solid-state stability profiles.[1]

The Challenge: The "Regioisomer Trap" in Fluorinated Scaffolds

The synthesis of BFPO typically involves the radical bromination of 2-(4-methyl-3-fluorophenyl)oxazole.[1] This reaction presents a classic "Regioisomer Trap":

  • Desired Product: Benzylic bromination (–CH₂Br).

  • Common Impurity A: Ring bromination (electrophilic substitution on the electron-rich oxazole ring).[2]

  • Common Impurity B: Over-bromination (dibromomethyl).[2]

Why Alternatives Fall Short[1][3]
  • 1H NMR Limitations: The presence of the fluorine atom at the 3-position induces complex coupling patterns (

    
    ) that can obscure the subtle shifts distinguishing a benzylic proton from a ring-substituted impurity, especially if the impurity is present in low quantities (<5%).
    
  • Mass Spectrometry (MS): While MS confirms the molecular weight (and bromine isotope pattern), it cannot distinguish between regioisomers (e.g., Benzylic-Br vs. Aryl-Br) as both have identical masses.[1]

The Solution: SC-XRD offers a direct visualization of the electron density, providing an incontrovertible map of atom connectivity.[2]

Comparative Analysis: SC-XRD vs. Spectroscopic Standards

The following table objectively compares the performance of X-ray crystallography against standard analytical suite for BFPO validation.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: 1H/19F NMR + LCMS Verdict
Structural Certainty Absolute (100%) . Defines bond lengths, angles, and absolute configuration.[2]Inferential . Relies on chemical shift logic and integration; prone to overlap errors.[2]SC-XRD Wins
Regioisomer Detection High . Distinctly separates isomers by lattice position or solves as disorder.[2]Medium . Isomers with similar shifts may merge; F-coupling complicates analysis.[1][2]SC-XRD Wins
Sample Requirement Single high-quality crystal (0.1–0.3 mm).[1]~5–10 mg dissolved in solvent (e.g., CDCl₃).[2]NMR Wins (Easier)
Turnaround Time 24–48 hours (Growth + Collection + Solve).[2]1–2 hours.NMR Wins (Speed)
Solid-State Insight Critical . Reveals packing forces (Pi-Pi, Halogen bonds) affecting shelf-life.[1]None . Solution behavior does not predict solid-state stability.[1][2]SC-XRD Wins

Technical Protocol: Crystallographic Characterization of BFPO

To achieve the "Product" of a confirmed structure, follow this field-proven workflow designed for halogenated heterocycles.

Phase 1: Crystal Growth (The Critical Step)

BFPO is a semi-polar molecule due to the oxazole ring and the C-F bond.[2] A single-solvent system often yields microcrystalline powder unsuitable for diffraction.[1][2]

  • Recommended Method: Slow Evaporation or Vapor Diffusion.[2]

  • Solvent System: Ethanol/Hexane (1:3) or Dichloromethane/Pentane.[2]

  • Protocol:

    • Dissolve 20 mg of BFPO in 2 mL of Dichloromethane (DCM).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Place the vial inside a larger jar containing 10 mL of Pentane (antisolvent).

    • Cap the large jar tightly. Allow to stand undisturbed at 4°C for 3–5 days.

    • Result: Colorless prismatic crystals suitable for X-ray.[2]

Phase 2: Data Collection & Refinement[1]
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption effects from the heavy Bromine atom.[1]
    
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the terminal Bromomethyl group, which is prone to disorder.

  • Refinement Target: R-factor < 5%.

Phase 3: Structural Analysis (What to Look For)

Upon solving the structure, verify these specific geometric parameters to confirm BFPO identity:

  • C(benzylic)–Br Bond Length: Should be 1.96 – 1.99 Å . A significantly shorter bond (~1.85 Å) would indicate aryl bromination (impurity).[2]

  • Oxazole Geometry: Check the O1–C2=N3 bond angle.[2] In 2-substituted oxazoles, this is typically ~103–105°.[2]

  • Intermolecular Interactions: Look for C–H···F and C–Br···N halogen bonding.[2] These weak interactions drive the crystal packing and influence the melting point (typically higher for pure p-isomers).[2]

Visualizing the Validation Workflow

The following diagram outlines the decision logic for choosing SC-XRD and the subsequent workflow for BFPO confirmation.

BFPO_Validation Synthesis Synthesis of BFPO (Wohl-Ziegler Bromination) Screening Initial Screening (LCMS / 1H NMR) Synthesis->Screening Decision Ambiguity Detected? (Complex Splitting / Impurities) Screening->Decision NMR_Path Proceed with NMR (Risk: Regioisomer Masking) Decision->NMR_Path No (Low Risk) XRD_Path Initiate SC-XRD Protocol (Absolute Confirmation) Decision->XRD_Path Yes (High Risk) Crystallization Crystal Growth (DCM/Pentane Diffusion) XRD_Path->Crystallization Diffraction Data Collection (Mo-Kα, 100 K) Crystallization->Diffraction Structure Structure Solution (Direct Methods) Diffraction->Structure Validation FINAL VALIDATION: 1. C-Br Bond Length (1.97 Å) 2. Regiochemistry Confirmed Structure->Validation

Caption: Logical workflow for structural confirmation of BFPO, highlighting the critical decision point for deploying X-ray crystallography.

References

  • Chemical Identity & Properties

    • 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole (CAS 1245651-29-9).[1][3][4] BLD Pharm.[2][5]

  • Crystallographic Methodology for Oxazoles

    • Mehariya, K. (2021).[2] X-Ray Crystallographic Study of Novel Oxazole Derivatives. Anchor Academic Publishing.[2]

  • Comparative Analysis (NMR vs X-Ray)

    • Gümüş, H., et al. (2020).[2] "Structural and Spectroscopic Characterization of Oxazole Compounds: An Experimental and DFT Study". Journal of Applied Spectroscopy.

    • [1]

  • Synthesis Context (Bromination Strategies)

    • Palmer, A. M., et al. (2006).[2] "4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit".[1][6] Synlett.

    • [1]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The compound 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its precise quantification and impurity profiling are therefore non-negotiable. This guide provides an in-depth comparison of analytical methodologies and the critical role of well-characterized reference standards in ensuring the quality of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1][2][3] The quality of the reference standard directly impacts the validity of analytical results, making its selection and proper use a cornerstone of good laboratory practice.[4][5] This guide will explore the essential analytical techniques for characterizing this specific molecule and compare their utility in establishing a robust quality control framework.

Foundational Quality Attributes of a Reference Standard

Before delving into comparative analysis, it is crucial to define the essential characteristics of a high-quality reference standard for 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole.

  • Purity: The reference standard should possess the highest possible purity, with any impurities being identified and quantified.[2] A purity of 99.5% or higher is typically desirable for a primary reference standard.

  • Identity Confirmation: The molecular structure must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Homogeneity and Stability: The material must be uniform throughout the batch and stable under specified storage conditions.[5] Stability studies are essential to define the re-test date and appropriate storage conditions.

  • Traceability: The characterization of the reference standard should be traceable to national or international standards, ensuring metrological traceability.[1]

Comparative Analysis of Key Analytical Techniques

The qualification of a reference standard for 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole relies on a multi-faceted analytical approach. Below is a comparison of the most critical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and assay of non-volatile organic molecules. For halogenated aromatic compounds, reversed-phase HPLC is typically the method of choice.[6]

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Advantages: High resolution, excellent quantitative accuracy, and the ability to separate closely related impurities.

  • Considerations: Method development can be time-consuming. The presence of the bromomethyl group can make the molecule reactive, potentially leading to degradation on some column packings or under certain mobile phase conditions. The use of a phenyl-hexyl or pentafluorophenyl (PFP) column can sometimes provide alternative selectivity for halogenated aromatics due to different pi-pi interactions.[6]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, GC can be a viable method, particularly for assessing residual solvents and certain volatile impurities.

  • Principle: Separation occurs as the vaporized sample is carried by an inert gas through a column, with separation based on boiling point and interaction with the stationary phase.

  • Advantages: High efficiency and sensitivity, especially with selective detectors like the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[7]

  • Considerations: The thermal stability of the molecule must be confirmed to avoid on-column degradation. The bromomethyl group can be thermally labile. GC-MS is often preferred for simultaneous separation and identification.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation and confirmation of identity.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

  • Advantages: Provides definitive structural information. ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.[10][11] ¹⁹F NMR is particularly useful for fluorine-containing compounds. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.

  • Considerations: Lower sensitivity compared to chromatographic techniques. Complex spectra may require advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) for full assignment.

Mass Spectrometry (MS)

MS is used for determining the molecular weight and elemental composition, and for identifying impurities.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Advantages: High sensitivity and specificity. High-resolution MS (HRMS) can provide the exact molecular formula. When coupled with a chromatographic technique (e.g., HPLC-MS, GC-MS), it is a powerful tool for impurity identification.

  • Considerations: Ionization can sometimes be challenging, and fragmentation patterns can be complex. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a characteristic signature in the mass spectrum.

Experimental Protocols and Data Comparison

A comprehensive analysis of a reference standard involves applying these techniques in a structured workflow.

Workflow for Reference Standard Qualification

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.

Rationale: A C18 column provides good retention for this relatively nonpolar molecule. The gradient elution ensures that both early and late-eluting impurities are effectively separated. TFA is used as an ion-pairing agent to improve peak shape.

Protocol 2: Identity Confirmation by NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the standard in 0.7 mL of Deuterated Chloroform (CDCl₃).[11]

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural assignment, 2D experiments like COSY, HSQC, and HMBC may be necessary.

  • Analysis: The chemical shifts (δ) for the oxazole protons are expected in the aromatic region, typically downfield.[10][12] The CH₂Br protons will appear as a singlet, and the aromatic protons on the fluorophenyl ring will show characteristic splitting patterns due to H-H and H-F coupling.

Comparative Data Summary

The following table illustrates a hypothetical comparison between two different lots of a 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole reference standard.

Parameter Technique Lot A Specification Lot B Specification Rationale for Preference
Identity Confirmation NMR, MSConforms to StructureConforms to StructureBoth lots are structurally correct.
Purity (by Area %) HPLC-UV99.8%98.5%Lot A has a significantly higher purity.[2]
Largest Impurity HPLC-UV0.08%0.7%Lot A has a much lower level of the main impurity.
Total Impurities HPLC-UV0.2%1.5%Lot A is substantially purer overall.
Water Content Karl Fischer0.1%0.3%Lot A has lower water content.
Residual Solvents GC-HS<0.05%0.2% (Acetone)Lot A is free of significant solvent residues.
Assay (Mass Balance) Calculation99.5% 97.7% Lot A is the clear choice for a primary reference standard.

Mass Balance Assay = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x Purity by HPLC / 100

Conclusion and Recommendations

The robust analysis of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole is critically dependent on the quality of the reference standard used. A multi-technique approach is essential for full characterization.

  • Recommendation: For quantitative applications, a reference standard with a purity of ≥99.5% as determined by a mass balance calculation (like Lot A in the example) should be used.

  • Best Practices: Always consult the Certificate of Analysis provided with the reference standard. The validation of analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness.[13][14][15]

By adhering to these principles and employing a rigorous analytical strategy, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available at: [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. Available at: [Link]

  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. ACS Publications. Available at: [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Chromatography Online. Available at: [Link]

  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications. Available at: [Link]

  • Certified reference materials - Wikipedia. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Development and use of reference materials and quality control materials - IAEA. Available at: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]

  • EA - 4/14 - The Selection and Use of Reference Materials - European Accreditation. Available at: [Link]

  • ¹H-NMR spectra of the three oxadiazole derivatives - ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • Perspective on halogenated organic compounds - PMC - NIH. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate. Available at: [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - MDPI. Available at: [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Facile-synthesis-of-N-(-4-bromophenyl)-1-(-3-via-and-Rizwan-Rasool/197176a9a30485a06e938f321b0682121e780517]([Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Structure-Activity" Hazard

As researchers, we often handle intermediates where specific toxicological data is sparse. In the case of 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole , we must apply Structure-Activity Relationship (SAR) safety logic.

While the oxazole ring suggests pharmacological activity, the bromomethyl-phenyl moiety is the critical driver for immediate safety protocols. This functional group classifies the compound as a Benzylic Bromide .

Critical Hazards (Inferred from Class):

  • Potent Lachrymator: Like benzyl bromide, this compound likely hydrolyzes on mucous membranes (eyes, lungs) to release hydrobromic acid (HBr), causing severe irritation and "tear gas" effects even at low concentrations.

  • Alkylating Agent: The benzylic carbon is highly electrophilic. It reacts aggressively with nucleophiles (DNA, proteins), posing potential mutagenic risks and causing chemical burns that may not be immediately painful (delayed necrosis).

  • Fluorine Substitution: The 3-fluoro group increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.

Operational Rule: Treat this compound with the same rigor as Benzyl Bromide or


-Bromoacetophenone .

Hierarchy of Controls & PPE Selection

Do not rely on PPE alone.[1][2] Engineering controls are primary.

Engineering Controls (Mandatory)
  • Primary Barrier: All handling (weighing, solubilizing, reaction setup) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun during weighing. Benzylic bromides are often fine powders that electrostatic charge can disperse, leading to invisible contamination of the sash and operator.

PPE Matrix: The "Double-Shell" Protocol

Standard nitrile gloves often provide insufficient breakthrough times (<15 mins) for active benzylic halides.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Inner) Nitrile (4 mil) Acts as a sweat barrier and last line of defense.
Hand (Outer) Laminate (Silver Shield/4H) ORHigh-Grade Nitrile (8 mil+) Laminate is impervious to benzylic halides (>480 min breakthrough). If dexterity is critical, use Double-Nitrile (change every 15 mins).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient . Vapors can bypass glasses, causing lachrymatory blindness.
Respiratory Fume Hood (Primary)If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. An impervious apron prevents chest/lap exposure during spills.

Operational Workflow Visualization

The following decision logic dictates the safety posture based on the experimental phase.

PPE_Decision_Logic Start Operation Start State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Phase (Reaction/Workup) Start->State_Soln Hazard_Check Is powder fine/static? State_Solid->Hazard_Check PPE_Level1 PPE Level 1: Double Nitrile + Goggles (In Hood) State_Soln->PPE_Level1 Dilute (<0.1M) PPE_Level2 PPE Level 2: Laminate Gloves + Apron (High Conc. Reagents) State_Soln->PPE_Level2 Handling Stock (>1M) Action_Static Action: Use Ionizer + Draft Shield Hazard_Check->Action_Static Yes Hazard_Check->PPE_Level1 No Action_Static->PPE_Level1

Figure 1: PPE Decision Logic based on physical state and concentration.

Step-by-Step Handling Protocols

A. Weighing & Transfer (The Highest Risk Phase)

Why: Solid dust inhalation/contact is the most common exposure route for lachrymators.

  • Pre-Weighing: Place a disposable balance mat or secondary container inside the fume hood. Do not remove the stock bottle from the hood.

  • Anti-Static: If the powder is "flyaway," use an anti-static gun on the spatula and weighing boat.

  • Transfer:

    • Preferred: Dissolve the solid in the weighing boat or vial before transferring to the reaction vessel. Handling solutions is safer than handling dry powders.

    • Solvent Choice: Use a solvent with low volatility (e.g., DMF, DMSO) if compatible, to reduce vapor pressure during transfer.

B. Reaction Monitoring
  • Sampling: Do not withdraw aliquots with open pipettes outside the hood plane.

  • TLC: Elute TLC plates in a closed jar inside the hood. The "spots" are still active alkylating agents until quenched.

C. Deactivation & Waste Disposal (Chemical Quench)

Never dispose of active benzylic bromides in general waste. They can alkylate waste stream components or gas off.

  • Quenching Reagent: Prepare a solution of 10% Ethanolamine (or concentrated aqueous ammonia) in Methanol.

  • The Kill Step:

    • Wash all contaminated glassware (spatulas, flasks) with the quenching solution.

    • Allow to sit for 30 minutes. The amine reacts with the bromomethyl group to form a non-volatile, non-lachrymatory benzyl amine derivative.

  • Disposal: After verification of pH (basic), the waste can be combined with standard halogenated organic waste streams.

Emergency Response: Spill Scenario

Scenario: You drop a 5g vial of solid 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole on the floor outside the hood.

  • Evacuate & Alert: Immediately clear the lab. The lachrymatory effect will be instant.

  • PPE Upgrade: Re-enter only wearing a Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Containment:

    • Do NOT use water:[2][3] Water hydrolyzes the bromide, releasing HBr gas, worsening the respiratory hazard.

    • Absorb: Cover with a specialized "Acid/Organic" spill pad or Vermiculite.

  • Deactivation (In-situ): Gently mist the spill area with the Ethanolamine/Methanol solution to quench the lachrymator before sweeping.

Spill_Response Event Spill Occurs Loc_Check Inside Hood? Event->Loc_Check Minor Close Sash Absorb with Pad Deactivate Loc_Check->Minor Yes Major Evacuate Lab Don Full-Face Resp Do NOT use Water Loc_Check->Major No Cleanup Apply Amine Solution (Quench) Minor->Cleanup Major->Cleanup

Figure 2: Emergency response workflow emphasizing the "No Water" rule for lachrymators.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for lachrymators and alkylating agents).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • PubChem. Compound Summary: Benzyl Bromide (Analogous Hazard Data). National Library of Medicine. (Used for SAR-based hazard extrapolation).

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Laminate Gloves.

Sources

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